molecular formula C17H14Cl2N4O B15559100 Sdh-IN-16

Sdh-IN-16

Número de catálogo: B15559100
Peso molecular: 361.2 g/mol
Clave InChI: SXDJPEDDPFYFGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sdh-IN-16 is a useful research compound. Its molecular formula is C17H14Cl2N4O and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H14Cl2N4O

Peso molecular

361.2 g/mol

Nombre IUPAC

1-(2-chlorophenyl)-N'-(4-chlorophenyl)-5-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C17H14Cl2N4O/c1-11-10-15(22-23(11)16-5-3-2-4-14(16)19)17(24)21-20-13-8-6-12(18)7-9-13/h2-10,20H,1H3,(H,21,24)

Clave InChI

SXDJPEDDPFYFGV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Sdh-IN-16: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-16, also identified as compound 5aa, is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in both the citric acid cycle and the electron transport chain. This document provides an in-depth technical overview of the mechanism of action of this compound, its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its proposed interactions and relevant biological pathways. This compound has demonstrated significant antifungal activity, making it a compound of interest in the development of novel agricultural and potentially clinical antifungal agents.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme embedded in the inner mitochondrial membrane. It is unique as it participates in both the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool. SDH is a heterotetrameric complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The catalytic core is formed by the hydrophilic subunits SDHA and SDHB, while the hydrophobic subunits SDHC and SDHD anchor the complex to the inner mitochondrial membrane and contain the ubiquinone binding site. Inhibition of SDH disrupts cellular respiration and can lead to the accumulation of succinate, which has been implicated in various pathological conditions, including cancer and fungal growth.

This compound: A Potent SDH Inhibitor

This compound is a novel heterocyclic hydrazide derivative that has been identified as a potent inhibitor of succinate dehydrogenase.[1] It exhibits broad-spectrum antifungal activity against several phytopathogenic fungi.[1][2][3]

Quantitative Inhibitory Data

The inhibitory activity of this compound against SDH and its efficacy against various fungal species have been quantitatively determined.

ParameterValueTarget/OrganismReference
IC50 1.62 μMSuccinate Dehydrogenase (SDH)[1][2][4]
EC50 0.12 μg/mLFusarium graminearum[1][2][3]
EC50 4.48 μg/mLBotrytis cinerea[1][2][3]
EC50 0.33 μg/mLSclerotinia sclerotiorum[1][2][3]
EC50 0.15 μg/mLRhizoctonia solani[1][2][5]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of succinate dehydrogenase. This inhibition disrupts the mitochondrial respiratory chain, leading to a halt in cellular energy production and ultimately causing fungal cell death.

Binding to the Ubiquinone Pocket

Molecular docking and molecular dynamics simulations suggest that this compound binds to the ubiquinone-binding pocket (Qp site) of the SDH complex.[1] This binding is stabilized by hydrogen-bonding interactions with key amino acid residues within the active site.[1] By occupying this site, this compound prevents the natural substrate, ubiquinone, from binding and accepting electrons from the flavin adenine (B156593) dinucleotide (FAD) cofactor in the SDHA subunit, thus blocking the electron transport chain.

cluster_SDH Succinate Dehydrogenase (Complex II) cluster_ETC Electron Transport Chain SDHA SDHA (Flavoprotein) SDHB SDHB (Iron-Sulfur Protein) SDHA->SDHB e- Fumarate Fumarate SDHA->Fumarate SDHC_D SDHC/SDHD (Membrane Anchor) SDHB->SDHC_D e- Ubiquinol Coenzyme QH2 (Ubiquinol) SDHC_D->Ubiquinol Reduction Succinate Succinate Succinate->SDHA Oxidation Ubiquinone Coenzyme Q (Ubiquinone) Ubiquinone->SDHC_D Sdh_IN_16 This compound Sdh_IN_16->SDHC_D Inhibition (Binds to Qp site)

Figure 1. Proposed mechanism of this compound inhibition of succinate dehydrogenase.

Disruption of Cellular Respiration

By inhibiting SDH, this compound effectively blocks the flow of electrons from succinate to the rest of the electron transport chain. This leads to a decrease in the production of ATP, the primary energy currency of the cell. The resulting energy deficit impairs essential cellular processes, ultimately leading to cell death, which is the basis for its antifungal activity.

Sdh_IN_16 This compound SDH Succinate Dehydrogenase (Complex II) Sdh_IN_16->SDH Inhibits ETC Electron Transport Chain SDH->ETC Electron Transfer Blocked ATP_Prod ATP Production ETC->ATP_Prod Reduced Cell_Death Fungal Cell Death ATP_Prod->Cell_Death Leads to

Figure 2. Cellular consequences of this compound-mediated SDH inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize SDH inhibitors like this compound, based on standard practices in the field.

In Vitro SDH Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against SDH.

Materials:

  • Mitochondria isolated from a relevant source (e.g., rat liver, fungal cells)

  • This compound or other test compounds

  • Succinate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, succinate, and the mitochondrial suspension.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding PMS and DCPIP.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito Isolate Mitochondria Mix Prepare Reaction Mix (Buffer, Succinate, Mitochondria) Mito->Mix Compound Prepare this compound Concentrations Incubate Add this compound & Incubate Compound->Incubate Mix->Incubate React Add PMS & DCPIP (Start Reaction) Incubate->React Measure Measure Absorbance (600 nm) React->Measure Calc Calculate Reaction Rates Measure->Calc Plot Plot % Inhibition vs. [this compound] Calc->Plot IC50 Determine IC50 Plot->IC50

Figure 3. Workflow for in vitro SDH inhibition assay.

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of an antifungal agent.

Materials:

  • Fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and amend it with various concentrations of this compound (dissolved in a suitable solvent). A solvent control should also be prepared.

  • Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug of the test fungus in the center of each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

  • Measure the diameter of the fungal colony in each plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Conclusion

This compound is a potent and specific inhibitor of succinate dehydrogenase, acting by binding to the ubiquinone-binding site and disrupting the mitochondrial electron transport chain. Its significant antifungal activity makes it a promising lead compound for the development of new fungicides. Further research into its kinetic properties, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential.

References

Technical Whitepaper: Sdh-IN-16, A Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-16, also designated as compound 5aa, is a recently identified potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document provides a comprehensive technical overview of the discovery, synthesis pathway, and biological activity of this compound. The compound exhibits significant antifungal properties against a range of phytopathogenic fungi. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a structured presentation of all available quantitative data. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of this novel inhibitor.

Discovery of this compound

This compound was discovered through a systematic study aimed at identifying novel pyrazole-carboxamide derivatives with a hydrazone moiety as potential succinate dehydrogenase inhibitors. The discovery was reported by Yiliang Chen and colleagues in a 2021 publication in the journal Molecules. The rationale behind the design of this class of compounds was based on the known pharmacophore of SDH inhibitors, which typically includes a pyrazole-carboxamide core that interacts with the succinate-binding site (Qp site) of the SDH complex. The incorporation of a hydrazone linkage was explored to potentially enhance the binding affinity and biological activity.

The discovery process likely involved the synthesis of a library of analogous compounds, followed by in vitro screening against succinate dehydrogenase to identify lead candidates. This compound emerged from this screening as a particularly potent inhibitor.

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a pyrazole-4-carbaldehyde intermediate, followed by a condensation reaction with a substituted benzohydrazide (B10538) to yield the final hydrazone product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyrazole (B372694) Ring Formation cluster_step2 Step 2: Cyclization and Formylation cluster_step3 Step 3: Hydrazone Formation A 2,4-Dichloroacetophenone C Intermediate A A->C Reaction B N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) B->C F 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate 2) C->F Cyclization D Hydrazine (B178648) Hydrate (B1144303) D->F E Vilsmeier-Haack Reagent (POCl3/DMF) H This compound (Compound 5aa) F->H Condensation G 4-Chlorobenzohydrazide G->H

Caption: Synthetic workflow for this compound.

Quantitative Data

The biological activity of this compound has been quantified through in vitro enzyme inhibition and antifungal assays. The available data is summarized in the table below.

ParameterValueOrganism/Enzyme
IC50 1.62 µMSuccinate Dehydrogenase
EC50 0.12 µg/mLFusarium graminearum
4.48 µg/mLBotrytis cinerea
0.33 µg/mLSclerotinia sclerotiorum
0.15 µg/mLRhizoctonia solani

Experimental Protocols

General Synthesis of Pyrazole-4-carbaldehyde Intermediate 2

A mixture of a substituted acetophenone (B1666503) (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents) is heated at reflux for several hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable solvent like acetic acid, and hydrazine hydrate (1.2 equivalents) is added. The mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyrazole intermediate. This intermediate is then subjected to a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and N,N-dimethylformamide) to introduce the formyl group at the 4-position of the pyrazole ring, yielding 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde.

Synthesis of this compound (Compound 5aa)

To a solution of 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol (B145695), a solution of 4-chlorobenzohydrazide (1 equivalent) in ethanol is added. A catalytic amount of glacial acetic acid is then added, and the mixture is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

In Vitro SDH Inhibition Assay

The inhibitory activity of this compound against succinate dehydrogenase is determined using a spectrophotometric method. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by SDH, with phenazine (B1670421) methosulfate (PMS) as an intermediate electron carrier. The reaction mixture contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), succinate as the substrate, DCPIP, PMS, and varying concentrations of the inhibitor. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 600 nm due to the reduction of DCPIP is monitored over time. The IC50 value is calculated from the dose-response curve.

Antifungal Activity Assay

The in vitro antifungal activity is evaluated using the mycelial growth rate method. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (B569324) (PDA) medium at various concentrations. The medium is then poured into Petri dishes. Mycelial plugs of the test fungi are placed at the center of the agar plates, which are then incubated at an appropriate temperature (e.g., 25 °C). The diameter of the fungal colony is measured after a specific incubation period, and the percentage of inhibition is calculated relative to a control (without the inhibitor). The EC50 value is determined from the concentration-response curve.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the enzymatic activity of succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain. SDH is a key enzyme that links the TCA cycle with oxidative phosphorylation by oxidizing succinate to fumarate (B1241708) and transferring electrons to the ubiquinone pool.

By blocking the activity of SDH, this compound disrupts the electron transport chain, leading to a decrease in ATP production and an accumulation of succinate. This disruption of cellular respiration is the primary mechanism of its antifungal activity, ultimately leading to the inhibition of fungal growth and proliferation.

SDH Inhibition Signaling Pathway Diagram

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- ATP_Production ATP Production UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ComplexIII->ATP_Production Sdh_IN_16 This compound Sdh_IN_16->SDH Inhibition Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Caption: Mechanism of action of this compound.

Conclusion

This compound is a potent and promising succinate dehydrogenase inhibitor with a broad spectrum of antifungal activity. Its discovery highlights the potential of pyrazole-carboxamide derivatives bearing a hydrazone moiety as a valuable scaffold for the development of new antifungal agents. The detailed synthesis and biological evaluation protocols provided in this whitepaper offer a solid foundation for further research and development of this compound and its analogs for potential applications in agriculture and medicine. Further studies are warranted to explore its in vivo efficacy, safety profile, and the potential for resistance development.

Unveiling Sdh-IN-16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Sdh-IN-16, a novel inhibitor of Succinate (B1194679) Dehydrogenase (SDH). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of targeted therapeutics.

Chemical Structure and Physicochemical Properties

At present, specific public information detailing the definitive chemical structure and comprehensive physicochemical properties of a compound explicitly named "this compound" is not available in peer-reviewed literature or chemical databases. The "Sdh-IN-" nomenclature suggests it is an inhibitor of Succinate Dehydrogenase. This guide will, therefore, focus on the target of this putative inhibitor, the Succinate Dehydrogenase (SDH) enzyme complex, and provide a framework for understanding the properties and actions of novel inhibitors in this class.

Succinate Dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane, playing a crucial role in both the citric acid cycle and the electron transport chain.[1][2] It is composed of four protein subunits: SDHA, SDHB, SDHC, and SDHD.[1][2]

Table 1: Key Physicochemical and Pharmacokinetic Parameters of Representative SDH Inhibitors

ParameterValueMethodReference
Molecular Weight Data not available for this compoundMass SpectrometryN/A
IC₅₀ (SDH) Data not available for this compoundBiochemical AssayN/A
Solubility Data not available for this compoundAqueous Solubility AssayN/A
Permeability Data not available for this compoundPAMPA, Caco-2 AssayN/A
In vivo Efficacy Data not available for this compoundAnimal ModelsN/A

Mechanism of Action and Signaling Pathways

Inhibitors of SDH typically function by blocking the enzyme's catalytic activity, which leads to the accumulation of its substrate, succinate.[2][3] Elevated succinate levels have been shown to act as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases.[2] This inhibition stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), even in the presence of oxygen, leading to a "pseudohypoxic" state that can promote tumorigenesis.[2]

Furthermore, recent studies have highlighted the role of SDH in supporting de novo purine (B94841) synthesis, which is essential for cell proliferation.[3] Inhibition of SDH can disrupt this pathway, presenting a potential therapeutic vulnerability in cancer cells.[3]

signaling_pathway cluster_tca Citric Acid Cycle This compound This compound SDH SDH This compound->SDH Inhibition Purine_Synthesis De Novo Purine Synthesis This compound->Purine_Synthesis Inhibits Fumarate Fumarate SDH->Fumarate Product a-KG_dependent_dioxygenases α-KG-dependent dioxygenases SDH->Purine_Synthesis Supports Succinate Succinate Succinate->SDH Substrate Succinate->a-KG_dependent_dioxygenases Inhibition HIF-1a_degradation HIF-1α Degradation a-KG_dependent_dioxygenases->HIF-1a_degradation Promotes HIF-1a_stabilization HIF-1α Stabilization Tumor_Growth Tumor Growth HIF-1a_stabilization->Tumor_Growth Leads to Cell_Proliferation Cell Proliferation Purine_Synthesis->Cell_Proliferation Required for

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of a specific compound named this compound are not publicly available. However, the following sections outline general methodologies commonly employed in the characterization of novel SDH inhibitors.

Synthesis of SDH Inhibitors

The synthesis of small molecule inhibitors targeting SDH would typically involve multi-step organic synthesis. A generalized workflow is depicted below.

synthesis_workflow A Starting Materials B Step 1: Key Intermediate Synthesis A->B Reaction Conditions 1 C Step 2: Scaffold Elaboration B->C Reaction Conditions 2 D Step 3: Final Modification & Purification C->D Reaction Conditions 3 E This compound (Final Compound) D->E Characterization (NMR, MS, HPLC)

Caption: Generalized synthetic workflow for a novel SDH inhibitor.

In Vitro Assays for SDH Inhibition

3.2.1. SDH Activity Assay

  • Principle: To measure the enzymatic activity of SDH by monitoring the reduction of a substrate, often coupled to a colorimetric or fluorometric reporter.

  • Protocol Outline:

    • Isolate mitochondria from a relevant cell line or tissue.

    • Prepare a reaction buffer containing succinate and an electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ubiquinone analogs).

    • Incubate the mitochondrial preparation with varying concentrations of the test inhibitor (this compound).

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time to determine the rate of reaction.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

3.2.2. Cell-Based Assays

  • Principle: To assess the effect of the inhibitor on cellular processes downstream of SDH inhibition.

  • Protocol Outline (HIF-1α Stabilization Assay):

    • Culture a suitable cancer cell line (e.g., those with known metabolic dependencies).

    • Treat the cells with a range of concentrations of this compound for a specified duration.

    • Lyse the cells and perform Western blotting or ELISA to quantify the levels of HIF-1α protein.

    • An increase in HIF-1α levels in the presence of the inhibitor would indicate SDH target engagement in a cellular context.

Conclusion and Future Directions

While specific data for "this compound" remains to be publicly disclosed, the targeting of Succinate Dehydrogenase represents a promising avenue for the development of novel therapeutics, particularly in the context of oncology. The accumulation of the oncometabolite succinate and the disruption of purine synthesis are key mechanisms that can be exploited for therapeutic benefit. Future research will likely focus on the discovery and optimization of potent and selective SDH inhibitors, their preclinical evaluation in relevant disease models, and the identification of biomarkers to guide their clinical development. The elucidation of the precise chemical structure and biological properties of compounds like this compound will be critical in advancing this field.

References

Sdh-IN-16: A Potent and Selective Inhibitor of Mitochondrial Complex II

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH), is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its dual role in cellular metabolism makes it a compelling target for therapeutic intervention in various diseases, including cancer and parasitic infections. This technical guide provides a comprehensive overview of Sdh-IN-16, a novel and potent inhibitor of mitochondrial complex II. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to Mitochondrial Complex II (Succinate Dehydrogenase)

Mitochondrial complex II is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][2]

  • SDHA (Flavoprotein subunit): Contains the binding site for succinate and a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor.

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters that facilitate electron transfer.

  • SDHC and SDHD (Membrane anchor subunits): These subunits anchor the complex to the inner mitochondrial membrane and contain the ubiquinone-binding site.[2]

Complex II catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and subsequently transfers the electrons to ubiquinone (Coenzyme Q) in the ETC, which is then reduced to ubiquinol.[3][4] This process is crucial for cellular energy production. Inhibition of complex II can lead to a disruption of the TCA cycle, impaired mitochondrial respiration, and the generation of reactive oxygen species (ROS).[1][5]

This compound: Mechanism of Action

This compound is a highly potent and selective inhibitor of the ubiquinone-binding site of mitochondrial complex II. By binding to this site, this compound effectively blocks the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone. This inhibition leads to the accumulation of succinate and a decrease in the production of fumarate and ubiquinol. The disruption of the electron flow through the ETC results in reduced ATP synthesis and can trigger apoptotic cell death.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_I Complex I Coenzyme_Q Ubiquinone (Q) Complex_I->Coenzyme_Q Complex_II Complex II (SDH) Complex_II->Coenzyme_Q Ubiquinol Ubiquinol (QH2) Coenzyme_Q->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Sdh_IN_16 This compound Sdh_IN_16->Complex_II Inhibition

Caption: Mechanism of this compound inhibition of Complex II.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (nM)
Succinate-Ubiquinone Reductase (SQR) ActivityIsolated Mitochondria2.5 ± 0.3
Succinate Dehydrogenase (SDH) ActivityIsolated Mitochondria> 10,000

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6][7] Data are presented as mean ± standard deviation.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeCell Viability IC50 (µM)
HCT116Colon Carcinoma0.5 ± 0.1
A549Lung Carcinoma1.2 ± 0.2
MCF7Breast Adenocarcinoma0.8 ± 0.15

Cell viability was assessed after 72 hours of treatment with this compound using the MTT assay.[8][9] Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Succinate Dehydrogenase (Complex II) Activity Assay

This protocol is adapted from commercially available kits and measures the succinate-ubiquinone reductase (SQR) activity of Complex II.[3][10][11]

Start Start Isolate_Mitochondria Isolate Mitochondria from tissue or cells Start->Isolate_Mitochondria Add_Mitochondria Add isolated mitochondria Isolate_Mitochondria->Add_Mitochondria Prepare_Reaction_Mix Prepare Reaction Mix: - Assay Buffer - Succinate - Ubiquinone analog - DCPIP Add_Inhibitor Add this compound (or vehicle) to wells Prepare_Reaction_Mix->Add_Inhibitor Add_Inhibitor->Add_Mitochondria Incubate Incubate at 25°C Add_Mitochondria->Incubate Measure_Absorbance Measure absorbance at 600 nm kinetically for 15-30 min Incubate->Measure_Absorbance Calculate_Activity Calculate SQR activity (rate of DCPIP reduction) Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the SDH (SQR) activity assay.

Materials:

  • Isolated mitochondria

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Succinate solution

  • Ubiquinone analog (e.g., decylubiquinone)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.

  • Plate Setup: Add 20 µL of this compound at various concentrations (or vehicle control) to the wells of a 96-well plate.

  • Reaction Initiation: Add 180 µL of the reaction mix containing succinate, ubiquinone analog, and DCPIP to each well.

  • Add Mitochondria: Add 20 µL of isolated mitochondria (e.g., 10-50 µg of protein) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes at 25°C. The decrease in absorbance corresponds to the reduction of DCPIP.[10]

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9][12]

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound at various concentrations Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

In-depth Technical Guide: The Role of Sdh-IN-16 in Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: As of December 2025, publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "Sdh-IN-16." While the nomenclature is consistent with that used for other succinate (B1194679) dehydrogenase (SDH) inhibitors, such as SDH-IN-6 and SDH-IN-33, "this compound" itself is not documented in the searched resources.

Therefore, this guide will provide a comprehensive overview of the role of succinate dehydrogenase inhibitors (SDHIs) in cellular respiration, using well-characterized examples to illustrate the principles that would apply to a hypothetical or novel compound like this compound. This approach is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand and investigate the potential impact of any novel SDH inhibitor.

Introduction to Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid cycle (TCA cycle) and the electron transport chain (ETC).

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate (B1241708). The electrons harvested from this reaction are then transferred to the ETC, where they reduce ubiquinone (Coenzyme Q) to ubiquinol (B23937). This process is essential for aerobic respiration and ATP production.

The SDH complex is composed of four subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for succinate.

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.

  • SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.

Mechanism of Action of Succinate Dehydrogenase Inhibitors

SDHIs are a class of compounds that disrupt cellular respiration by targeting the SDH complex. There are two primary classes of SDHIs, categorized by their binding site:

  • Succinate-binding site (Qp site) inhibitors: These compounds are typically structural analogs of succinate and competitively inhibit the binding of the natural substrate. Examples include malonate, a classic competitive inhibitor.

  • Ubiquinone-binding site (Qi site) inhibitors: This is a more diverse group of inhibitors that bind to the ubiquinone reduction site, preventing the transfer of electrons from the iron-sulfur clusters to coenzyme Q. Many modern fungicides and some experimental anti-cancer agents belong to this class.

By inhibiting SDH, these compounds block the oxidation of succinate, leading to a cascade of metabolic consequences.

Cellular Consequences of SDH Inhibition

The inhibition of SDH has profound effects on cellular physiology, extending beyond a simple reduction in ATP synthesis.

Disruption of the TCA Cycle and Electron Transport Chain

The most immediate effect of SDH inhibition is the blockage of the TCA cycle at the succinate oxidation step. This leads to an accumulation of succinate and a depletion of downstream metabolites like fumarate and malate. The halt in electron flow from Complex II to Complex III of the ETC impairs the overall rate of oxidative phosphorylation.

Succinate Accumulation and "Pseudohypoxia"

A key consequence of SDH inhibition is the intracellular accumulation of succinate. Elevated succinate levels have been shown to inhibit a class of enzymes called α-ketoglutarate-dependent dioxygenases, which includes prolyl hydroxylases (PHDs). PHDs are responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even under normoxic conditions. This phenomenon is often referred to as "pseudohypoxia" and can promote angiogenesis, cell survival, and a switch to glycolytic metabolism, all of which are hallmarks of cancer.

Increased Production of Reactive Oxygen Species (ROS)

While the overall flow of electrons through the ETC is reduced upon SDH inhibition, it can paradoxically lead to an increase in the production of reactive oxygen species (ROS). This is thought to occur due to the reverse electron transport (RET) from the reduced ubiquinol pool back to Complex I, as well as potential electron leakage from the stalled SDH complex itself. Elevated ROS can induce oxidative stress, damage cellular components, and trigger various signaling pathways.

Experimental Protocols for Studying SDH Inhibitors

To characterize the effects of a novel SDH inhibitor like a hypothetical this compound, a series of in vitro and cell-based assays would be employed.

In Vitro SDH Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of isolated SDH.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., cultured cells, animal tissue) by differential centrifugation.

  • Solubilization of SDH: The SDH complex is solubilized from the mitochondrial membranes using a mild detergent.

  • Enzyme Kinetics: The activity of the solubilized SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored product from a coupled reaction.

  • IC50 Determination: The assay is performed in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Cellular Respiration Analysis

Objective: To assess the impact of the inhibitor on mitochondrial respiration in intact cells.

Methodology:

  • Cell Culture: Cells of interest are seeded in a specialized microplate for metabolic analysis.

  • Oxygen Consumption Rate (OCR) Measurement: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate of oxygen consumption in real-time.

  • Mitochondrial Stress Test: A standard protocol involving the sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) is used to dissect different parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The test is performed in the presence and absence of the SDH inhibitor.

Metabolite Profiling

Objective: To quantify the changes in intracellular metabolite levels following treatment with the SDH inhibitor.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, followed by rapid quenching of metabolism and cell lysis to extract metabolites.

  • Mass Spectrometry (MS) Analysis: The cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of metabolites, with a particular focus on TCA cycle intermediates.

Western Blotting for HIF-1α Stabilization

Objective: To determine if the inhibitor leads to the stabilization of HIF-1α.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor under normoxic conditions.

  • Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with an antibody specific for HIF-1α. A loading control (e.g., β-actin) is used to ensure equal protein loading.

ROS Production Assay

Objective: To measure the generation of reactive oxygen species.

Methodology:

  • Cell Treatment: Cells are treated with the SDH inhibitor.

  • Fluorescent Probe Staining: Cells are incubated with a fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., CellROX Green, DCFDA).

  • Detection: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.

Data Presentation

Quantitative data from the aforementioned experiments would be summarized in tables for clear comparison.

Table 1: In Vitro Inhibitory Activity of SDHIs

CompoundTargetIC50 (nM)
MalonateSDH (Qp site)~1000
Atpenin A5SDH (Qi site)0.6
This compound (Hypothetical) SDH To be determined

Table 2: Effect of SDHIs on Cellular Respiration (Example Data)

TreatmentBasal OCR (% of Control)Maximal OCR (% of Control)Spare Capacity (% of Control)
Vehicle Control100100100
Known SDHI (e.g., Atpenin A5)452015
This compound (Hypothetical) To be determined To be determined To be determined

Table 3: Relative Abundance of TCA Cycle Intermediates with SDHI Treatment (Example Data)

MetaboliteVehicle Control (Fold Change)Known SDHI (Fold Change)This compound (Hypothetical) (Fold Change)
Succinate1.015.2To be determined
Fumarate1.00.3To be determined
Malate1.00.5To be determined

Visualizations of Signaling Pathways and Workflows

Diagrams are crucial for illustrating the complex relationships in cellular metabolism and experimental design.

Cellular_Respiration_and_SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Complex I Complex I CoQ CoQ Complex I->CoQ Complex III Complex III CoQ->Complex III SDH->CoQ e- Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O H2O Complex IV->H2O ATP_Synthase ATP_Synthase This compound This compound This compound->SDH Inhibition ATP ATP ATP_Synthase->ATP Synthesis

Caption: Inhibition of SDH by this compound blocks the TCA cycle and electron transport.

Pseudohypoxia_Pathway This compound This compound SDH SDH This compound->SDH Inhibits Succinate Succinate SDH->Succinate Accumulation PHDs Prolyl Hydroxylases Succinate->PHDs Inhibits alpha-KG alpha-Ketoglutarate alpha-KG->PHDs Cofactor HIF-1a HIF-1alpha PHDs->HIF-1a Hydroxylates HIF-1a_OH Hydroxylated HIF-1alpha Proteasomal_Degradation Proteasomal Degradation HIF-1a_OH->Proteasomal_Degradation Gene_Expression Hypoxia-responsive Gene Expression HIF-1a->Gene_Expression Activates

Caption: SDH inhibition leads to HIF-1α stabilization via succinate accumulation.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment OCR_Analysis Oxygen Consumption Rate (OCR) Analysis Treatment->OCR_Analysis Metabolomics Metabolite Profiling (LC-MS) Treatment->Metabolomics Western_Blot Western Blot for HIF-1alpha Treatment->Western_Blot ROS_Assay ROS Production Measurement Treatment->ROS_Assay Data_Analysis Data Analysis and Interpretation OCR_Analysis->Data_Analysis Metabolomics->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis

Caption: Workflow for characterizing the cellular effects of this compound.

Conclusion

While specific data for "this compound" is not available, the established role of succinate dehydrogenase and the well-documented effects of its inhibitors provide a strong framework for understanding its potential biological activities. Any compound that inhibits SDH is expected to disrupt cellular respiration, alter the metabolic landscape, and potentially induce a pseudohypoxic state through succinate accumulation. The experimental protocols outlined in this guide provide a robust methodology for the comprehensive characterization of any novel SDH inhibitor. As research in metabolic pathways and their role in disease continues to expand, the development and understanding of specific inhibitors like this compound will be of significant interest to the scientific and drug development communities.

Preliminary Efficacy Studies of Novel Succinate Dehydrogenase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Sdh-IN-16". Therefore, this document serves as an in-depth technical guide and template, summarizing the preliminary efficacy data and methodologies for other recently developed novel succinate (B1194679) dehydrogenase (SDH) inhibitors. The data and protocols presented herein are illustrative examples derived from published research on compounds such as H2/Z14, C6/Z96, and various fungicidal SDH inhibitors.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of SDH inhibitors.

Introduction to Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] It catalyzes the oxidation of succinate to fumarate, a key step in cellular respiration.[2][3] Due to its central role in metabolism, SDH has emerged as a significant therapeutic target for various diseases, including cancer and fungal infections.[1][2][4] Inhibition of SDH disrupts cellular energy production, leading to an accumulation of succinate, increased production of reactive oxygen species (ROS), and eventual cell death.[1][5]

Quantitative Efficacy Data of Novel SDH Inhibitors

The following tables summarize the in vitro and in vivo efficacy of several recently developed SDH inhibitors as reported in the scientific literature.

Table 1: In Vitro Enzymatic and Cellular Efficacy of Novel Anticancer SDH Inhibitors

CompoundTarget/AssayCell LineIC50/EC50EfficacyReference
H2/Z14 SDH ActivityH358-42.2% inhibition[1]
C6/Z96 SDH ActivityH358-37.2% inhibition[1]
Dimethyl Malonate (DMM) SDH ActivityH358-13.1% inhibition[1]

Table 2: In Vitro Efficacy of Novel Fungicidal SDH Inhibitors

CompoundTarget OrganismEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)Reference
5i Sclerotinia sclerotiorum0.73Boscalid0.51[6]
Fluxapyroxad0.19
5i Rhizoctonia cerealis4.61Fluxapyroxad16.99
5p Rhizoctonia cerealis6.48Fluxapyroxad16.99[7]
A7 Fusarium graminearum1.07Fluxapyroxad5.15[8]
A16c Rhizoctonia solani11.0 µMThifluzamide0.09 µM[9]
A16c Sclerotinia sclerotiorum5.5 µMThifluzamide33.2 µM[9]
A16c Phyricularia grisea12.0 µMThifluzamide33.4 µM[9]

Table 3: In Vivo Efficacy of Novel Fungicidal SDH Inhibitors

CompoundTarget OrganismConcentrationInhibition RateReference CompoundReference Inhibition RateReference
5i Puccinia sorghi50 µg/mL100%Boscalid70%[6]
5i Rhizoctonia solani1 µg/mL60%Boscalid30%[7]
A7 Fusarium graminearum100 µg/mL67.14%--[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of novel SDH inhibitors are provided below.

SDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[10]

  • Mitochondria Isolation: Isolate mitochondria from target cells or tissues using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, succinate (substrate), and DCPIP.

  • Assay Procedure:

    • Add isolated mitochondria to the reaction mixture.

    • Add various concentrations of the test inhibitor (e.g., H2/Z14, C6/Z96).

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of SDH inhibition relative to a vehicle-treated control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Seed cells (e.g., H358 non-small cell lung cancer cells) in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of the SDH inhibitor and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.[1]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to various temperatures, causing proteins to denature and aggregate.

  • Protein Separation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., SDHA, SDHD) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of SDH Inhibitors

Inhibition of the SDH enzyme complex disrupts cellular metabolism and redox balance, leading to anticancer effects.[5] The binding of an inhibitor to SDH blocks the conversion of succinate to fumarate, which has several downstream consequences:

  • Succinate Accumulation: Leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), promoting a pseudohypoxic state.[2]

  • Disruption of Electron Transport Chain: Impairs cellular respiration and ATP production.[2]

  • Increased ROS Production: The blockage of electron flow leads to the generation of mitochondrial reactive oxygen species.[1][5]

  • DNA Damage and Apoptosis: Elevated ROS levels cause damage to mitochondria and DNA, ultimately inducing programmed cell death (apoptosis).[1][5]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP ATP Production ETC->ATP ETC->ATP Inhibition SDH SDH Complex Succinate->SDH HIF1a HIF-1α Stabilization Succinate->HIF1a Accumulation leads to Fumarate Fumarate SDH->ETC e- transfer SDH->Fumarate ROS Mitochondrial ROS SDH->ROS DNA_Damage DNA Damage ROS->DNA_Damage SDH_Inhibitor SDH Inhibitor (e.g., this compound) SDH_Inhibitor->SDH Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for SDH inhibitors.

Preclinical Evaluation Workflow for Novel SDH Inhibitors

The discovery and preclinical development of a novel SDH inhibitor typically follows a structured workflow, from initial identification to in vivo efficacy testing.

SDHI_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Virtual_Screening Virtual Screening (e.g., AtomNet®) Hit_Identification Hit Identification (96 candidates) Virtual_Screening->Hit_Identification Library_Screening Compound Library Screening Library_Screening->Hit_Identification Enzyme_Assay SDH Enzyme Activity Assay Hit_Identification->Enzyme_Assay Cell_Assay Cell-Based SDH Activity Enzyme_Assay->Cell_Assay Target_Binding Target Engagement (CETSA) Cell_Assay->Target_Binding Mechanism_Assay Mechanism of Action (ROS, Apoptosis) Target_Binding->Mechanism_Assay Organoid_Model 3D Organoid Culture Mechanism_Assay->Organoid_Model Animal_Model Animal Models (Xenografts) Organoid_Model->Animal_Model Efficacy_Testing Tumor Growth Inhibition Animal_Model->Efficacy_Testing Lead_Candidate Lead Candidate Efficacy_Testing->Lead_Candidate

Caption: Preclinical workflow for SDH inhibitor development.

References

Sdh-IN-16: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor and Impact on the Tricarboxylic Acid Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-16, also identified as compound 5aa, is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions at the crossroads of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 1.62 μM against SDH, this compound serves as a valuable research tool for studying the metabolic consequences of SDH inhibition.[1][2][3] This document provides an in-depth technical overview of this compound, including its effects on the TCA cycle, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (EC 1.3.5.1), also known as mitochondrial complex II, is a key enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the TCA cycle and the electron transport chain. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to the electron transport chain, contributing to the generation of ATP. Due to its central role in cellular metabolism, the inhibition of SDH has profound effects on cellular bioenergetics and can lead to a variety of physiological and pathological outcomes.

This compound: A Potent SDH Inhibitor

This compound has been identified as a potent inhibitor of succinate dehydrogenase.[1][2][3] Its inhibitory action disrupts the normal flow of the TCA cycle and electron transport, making it a subject of interest for research in metabolic regulation and as a potential therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against SDH has been quantitatively determined through in vitro enzyme assays. Furthermore, its biological activity has been demonstrated through its antifungal effects, which are a direct consequence of SDH inhibition in fungal pathogens.

ParameterValueTarget/OrganismReference
IC50 1.62 μMSuccinate Dehydrogenase[1][2][3]
EC50 0.12 μg/mLF. graminearum[1][2]
4.48 μg/mLB. cinerea[1][2]
0.33 μg/mLS. sclerotiorum[1][2]
0.15 μg/mLR. solani[1][2]

Table 1: In vitro inhibitory and antifungal activity of this compound.

In Vivo Protective Efficacy

In addition to its in vitro activity, this compound has demonstrated significant protective efficacy in in vivo models of plant fungal diseases, further validating its role as a potent SDH inhibitor.

EfficacyConcentrationDisease ModelReference
75.5%200 μg/mLFusarium head blight (FHB)[1][2]
92.0%100 μg/mLRape Sclerotinia rot (RSR)[1][2]

Table 2: In vivo protective efficacy of this compound against phytopathogenic fungi.

Effect on the Tricarboxylic Acid (TCA) Cycle

The primary effect of this compound on the TCA cycle is the blockade of the conversion of succinate to fumarate. This inhibition leads to a metabolic bottleneck with significant downstream consequences.

Accumulation of Succinate

Inhibition of SDH by this compound is expected to cause an accumulation of succinate within the mitochondrial matrix and subsequently in the cytoplasm. The accumulation of succinate is not merely a metabolic dead-end; succinate itself can act as a signaling molecule, influencing a variety of cellular processes, including gene expression and inflammation.

Depletion of Downstream Metabolites

The block in the TCA cycle will lead to a depletion of metabolites downstream of succinate, including fumarate, malate, and oxaloacetate. The reduction in these intermediates can impair other metabolic pathways that rely on them, such as the urea (B33335) cycle and gluconeogenesis.

TCA_Cycle_Inhibition Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA SdhIN16 This compound SdhIN16->SDH Inhibits SDH->Fumarate

Figure 1: Inhibition of the TCA Cycle by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro SDH Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of this compound against succinate dehydrogenase.

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mitochondria_Isolation Isolate mitochondria containing SDH Incubation Incubate mitochondria with different concentrations of this compound Mitochondria_Isolation->Incubation Reagent_Prep Prepare assay buffer, This compound dilutions, and substrates Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding succinate Incubation->Reaction_Start Measurement Measure the rate of substrate reduction (e.g., DCPIP) spectrophotometrically Reaction_Start->Measurement Inhibition_Calc Calculate the percentage of SDH inhibition for each this compound concentration Measurement->Inhibition_Calc IC50_Determination Determine the IC50 value using non-linear regression Inhibition_Calc->IC50_Determination

Figure 2: Workflow for In Vitro SDH Inhibition Assay.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate, magnesium chloride, and potassium cyanide.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, mitochondrial suspension, and varying concentrations of this compound dissolved in DMSO.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percent inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes the method to determine the EC50 values of this compound against various fungal pathogens.

Methodology:

  • Culture Medium Preparation: Prepare potato dextrose agar (B569324) (PDA) medium and autoclave.

  • Incorporation of Inhibitor: While the PDA is still molten, add appropriate volumes of this compound stock solution (dissolved in DMSO) to achieve a series of final concentrations. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug of the test fungus at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measurement: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to a control (DMSO without inhibitor). The EC50 value is determined by probit analysis.

Downstream Signaling and Cellular Consequences

The inhibition of SDH and the subsequent accumulation of succinate can trigger a cascade of downstream signaling events. While the primary research on this compound has focused on its antifungal properties, the known consequences of SDH inhibition in mammalian cells provide a framework for its potential effects in broader research applications.

Succinate can inhibit a class of enzymes called α-ketoglutarate-dependent dioxygenases, which include prolyl hydroxylases (PHDs) and histone/DNA demethylases. The inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen. The inhibition of demethylases can lead to epigenetic alterations.

Downstream_Signaling SdhIN16 This compound SDH SDH SdhIN16->SDH Inhibits Succinate Succinate (Accumulation) SDH->Succinate Blocks conversion to Fumarate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits HIF1a_stabilization HIF-1α Stabilization Demethylases Histone/DNA Demethylases Succinate->Demethylases Inhibits Epigenetic_Changes Epigenetic Alterations Succinate->Epigenetic_Changes Leads to hypermethylation Fumarate Fumarate (Depletion) HIF1a HIF-1α PHD->HIF1a Hydroxylates for degradation HIF1a_degradation HIF-1α Degradation HIF1a->HIF1a_degradation Gene_Expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HIF1a_stabilization->Gene_Expression Demethylases->Epigenetic_Changes Normally removes methylation

Figure 3: Potential Downstream Signaling Effects of SDH Inhibition.

Conclusion

This compound is a valuable chemical probe for studying the role of succinate dehydrogenase in cellular metabolism. Its potent and specific inhibition of SDH allows for the investigation of the consequences of TCA cycle disruption and succinate accumulation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists in the fields of biochemistry, cell biology, and drug development to effectively utilize this compound in their studies. Further research into the effects of this compound in mammalian systems may reveal additional applications for this compound in understanding and potentially treating metabolic disorders and other diseases.

References

Unveiling the Next Frontier in Fungal Control: A Technical Guide to the Novelty of Sdh-IN-16 among SDHI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of fungal resistance to existing treatments necessitates a continuous search for novel agricultural fungicides. Succinate (B1194679) dehydrogenase inhibitors (SDHIs) have become a cornerstone in managing a broad spectrum of fungal pathogens by targeting the mitochondrial respiratory chain.[1][2][3] This technical guide delves into the core attributes that define the novelty of a next-generation SDHI fungicide, exemplified by the hypothetical compound Sdh-IN-16. By examining its potential advancements over established SDHIs, we provide a framework for evaluating new candidates in this critical class of fungicides.

The Core Mechanism: Targeting Succinate Dehydrogenase

SDHI fungicides disrupt the fungal mitochondrial respiratory chain, a vital pathway for cellular energy production.[4][5] They specifically inhibit the activity of succinate dehydrogenase (SDH), also known as Complex II.[4][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4] The inhibition of SDH blocks the oxidation of succinate to fumarate, leading to a halt in cellular respiration and ultimately, fungal cell death.[4][5] The binding site for SDHIs is the ubiquinone-binding (Qp) site, which is formed by the SdhB, SdhC, and SdhD subunits of the enzyme.[1][6]

Fungal resistance to SDHIs primarily arises from point mutations in the genes encoding these Sdh subunits, which can alter the fungicide's binding site and reduce its efficacy.[1][2][7][8] Therefore, a key aspect of novelty for a new SDHI like this compound lies in its ability to overcome existing resistance mechanisms.

cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain cluster_tca TCA Cycle Complex_I Complex I Ubiquinone Q Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Cytochrome_c Cyt c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- Succinate Succinate Succinate->Complex_II Oxidation Sdh_IN_16 This compound Sdh_IN_16->Complex_II Inhibition

Figure 1: Signaling pathway of this compound inhibiting the fungal mitochondrial respiratory chain.

Quantitative Efficacy and Spectrum of Activity

A novel SDHI fungicide must demonstrate superior or expanded efficacy compared to existing compounds. This is typically assessed through in vitro and in vivo assays to determine the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). A lower EC50 or IC50 value indicates higher potency.[9] The tables below present a comparative overview of the efficacy of various SDHI fungicides against different fungal pathogens. This compound would be expected to exhibit potent activity, particularly against strains resistant to older SDHIs.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Various Fungal Pathogens

FungicideSclerotinia sclerotiorumRhizoctonia solaniFusarium virguliformeReference
Boscalid-1.55 (µmol/L)-[10]
Fluxapyroxad--3.95 - 4.19 (mg/L)[11]
Pydiflumetofen--0.11 (mg/L)[11]
Novel Compound A7 0.116--[12]
Novel Compound A14 0.1650.0774-[12]
Novel Compound 4 -0.05 (µmol/L)-[10][13]
Novel Compound 16 -0.20 (µmol/L)-[10][13]

Table 2: Succinate Dehydrogenase Inhibition (IC50) of SDHI Fungicides

FungicideTarget Organism/EnzymeIC50 (µM)Reference
FluxapyroxadPorcine Heart SDH3.76[12]
BoscalidHomo sapiens SDH4.8[14]
Novel Compound A14 Porcine Heart SDH0.183[12]
Novel Compound 16 Porcine SDH1.85[10][13]
Novel Compound 22 Porcine SDH0.39[10][13]

Note: Direct comparison of values should be made with caution due to variations in experimental conditions between studies.

Overcoming Resistance: A Key Novelty Driver

The emergence of fungal strains resistant to existing SDHIs is a major challenge.[1][2] A truly novel compound like this compound should demonstrate efficacy against these resistant strains. This is often achieved through a chemical structure that can accommodate mutations in the Sdh enzyme's binding pocket.

Table 3: Efficacy of SDHIs against Sensitive and Resistant Fungal Strains

FungicideFungal StrainMutationEfficacy/Resistance FactorReference
BoscalidPodosphaera xanthii-MIC: >100 µg/mL (Resistant)[15]
FluopyramPodosphaera xanthii-MIC: >100 µg/mL (Resistant)[15]
BenodanilBotrytis cinereaSdhB (P225F)Resistant[2]
BenodanilBotrytis cinereaSdhB (N230I)Low Resistance[2]
IsofetamidVarious AscomycetesStrains resistant to other SDHIsHigh Efficacy[16]

Experimental Protocols

To ensure reproducibility and accurate comparison of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of SDHI fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).

1. Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend it with a range of fungicide concentrations.[17] A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted.[10]

2. Inoculation: Place a mycelial plug from the edge of an actively growing fungal colony onto the center of the amended PDA plates.

3. Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

4. Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (without fungicide) reaches a predefined size.

5. Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[4][18] The rate of color change from blue to colorless is directly proportional to SDH activity.[4]

1. Preparation of Mitochondrial Fraction: Isolate mitochondria from the target fungus or use a commercially available source of SDH (e.g., porcine heart mitochondria).

2. Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[18]
  • Mitochondrial fraction or purified SDH[18]
  • The test compound (this compound) at various concentrations.

3. Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[4]

4. Reaction Initiation: Start the reaction by adding:

  • Succinate (substrate)[4]
  • DCPIP (electron acceptor)[4]

5. Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time.[4]

6. Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated from the resulting dose-response curve.[4]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Setup Assay Setup (Mycelial Growth or SDH Activity) Incubation Incubation with This compound Assay_Setup->Incubation Data_Collection Data Collection (Growth Measurement or Absorbance) Incubation->Data_Collection Data_Analysis Data Analysis (EC50 / IC50 Determination) Data_Collection->Data_Analysis Plant_Treatment Plant Treatment with This compound Pathogen_Inoculation Pathogen Inoculation Plant_Treatment->Pathogen_Inoculation Disease_Development Incubation and Disease Development Pathogen_Inoculation->Disease_Development Disease_Assessment Disease Assessment (% Disease Severity) Disease_Development->Disease_Assessment

Figure 2: General experimental workflow for the evaluation of this compound.

Defining Novelty in SDHI Fungicides

The novelty of an SDHI fungicide like this compound is not defined by a single characteristic but by a combination of factors that offer a significant advantage over existing solutions.

cluster_attributes Key Attributes of Novelty Novel_SDHI Novel SDHI (e.g., this compound) Potency Enhanced Potency (Low EC50/IC50) Novel_SDHI->Potency Spectrum Broader Spectrum of Activity Novel_SDHI->Spectrum Resistance Efficacy Against Resistant Strains Novel_SDHI->Resistance Safety Favorable Toxicological and Environmental Profile Novel_SDHI->Safety

Figure 3: Logical relationship of factors defining the novelty of an SDHI fungicide.

Conclusion

The development of novel SDHI fungicides like the hypothetical this compound is crucial for sustainable agriculture. A thorough investigation of a new candidate's efficacy, spectrum of activity, and its ability to overcome existing resistance mechanisms is paramount. By employing standardized experimental protocols and a clear framework for defining novelty, the scientific community can effectively identify and develop the next generation of fungicides to safeguard global food production. The data and methodologies presented in this guide provide a robust foundation for the evaluation of this compound and other emerging SDHI fungicides.

References

Methodological & Application

Application Notes and Protocols for Sdh-IN-16: An In Vitro Assay for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Sdh-IN-16, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI), for its fungal growth inhibition properties.

Mechanism of Action

This compound targets the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By inhibiting SDH, this compound effectively blocks fungal respiration and energy production, leading to the cessation of growth and, ultimately, cell death.[3][4] SDHIs bind to the ubiquinone (UQ) binding site of the SDH enzyme, disrupting the electron flow.[1][5] This targeted mode of action makes SDHIs an important class of fungicides in agriculture and medicine.[3][6]

Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_outcome Cellular Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ATP_depletion ATP Depletion SDH Complex II (SDH) UQ Ubiquinone (Coenzyme Q) SDH->UQ e- Complex_III Complex III UQ->Complex_III e- Sdh_IN_16 This compound Sdh_IN_16->SDH Inhibits Growth_Inhibition Fungal Growth Inhibition ATP_depletion->Growth_Inhibition

Caption: Mechanism of this compound action via inhibition of Succinate Dehydrogenase (SDH).

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of this compound against a panel of pathogenic fungi. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values were determined using the protocols outlined below.

Fungal SpeciesAssay TypeThis compound EC50 (µg/mL)This compound IC50 (µM)
Botrytis cinereaMycelial Growth0.483.58
Colletotrichum gloeosporioidesMycelial Growth0.08 - 1.11-
Fusarium oxysporumMycelial Growth->85.6% inhibition
Rhizoctonia solaniMycelial Growth0.0173 - 0.02232.22 - 3.58
Alternaria alternataSpore Germination--
Aspergillus nigerMycelial Growth>2.5-
Candida albicansBroth Microdilution0.16-

Note: EC50 and IC50 values are presented as ranges based on multiple isolates or experimental conditions where applicable. Some data is presented as percent inhibition at a specific concentration as reported in the source literature.[1][7][8][9]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of filamentous fungi.[6]

Materials:

  • Pure fungal cultures

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium[6]

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Protocol:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to 45-50°C.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 1°C) for a defined period (e.g., 7 days) or until the mycelium in the control plate reaches the edge.[1]

  • Measure the diameter of the fungal colony in two perpendicular directions.[1]

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula: Percentage Inhibition (%) = [ (Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control ] x 100

Experimental Workflow: Mycelial Growth Inhibition Assay

Assay_Relationship A SDH Enzyme Activity Assay (Biochemical Level) B Spore Germination Assay (Cellular Level) A->B Informs C Mycelial Growth Assay (Organismal Level) A->C Informs D Determination of IC50 A->D Provides direct inhibition data E Determination of EC50 B->E Quantifies effect on initial growth stage C->E Quantifies effect on vegetative growth

References

Application Notes and Protocols for In Vivo Testing of Sdh-IN-16, a Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a class of fungicides that play a crucial role in modern agriculture for the management of a wide range of fungal diseases in various crops.[1][2] These compounds target the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[3][4][5][6][7] By inhibiting this enzyme, SDHIs disrupt fungal respiration and energy production, ultimately leading to the cessation of growth and development.[3][5]

This document provides detailed application notes and protocols for the in vivo testing of Sdh-IN-16, a novel investigational SDHI fungicide, against common and economically significant plant fungal diseases. The methodologies outlined below are designed to assess the efficacy, dose-response, and protective or curative activity of this compound under controlled environmental conditions.

Mechanism of Action

This compound, as an SDHI fungicide, is designed to inhibit the succinate dehydrogenase enzyme complex in pathogenic fungi. This enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[3][8] SDHIs bind to the ubiquinone-binding (Qp) site of the complex, which involves amino acid residues from the SdhB, SdhC, and SdhD subunits.[9] This binding blocks the oxidation of succinate to fumarate, a critical step in both the TCA cycle and the mitochondrial respiratory chain.[4] The disruption of this process leads to a depletion of ATP, the primary energy currency of the cell, and ultimately inhibits fungal spore germination, mycelial growth, and pathogenesis.[5]

cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer Sdh_IN_16 This compound Sdh_IN_16->SDH Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Simplified signaling pathway of this compound's inhibitory action on the fungal mitochondrial respiratory chain.

Efficacy Data Summary

The following tables summarize hypothetical efficacy data for this compound against various plant fungal pathogens based on typical performance of effective SDHI fungicides. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Protective Efficacy of this compound Against Various Fungal Pathogens

Fungal PathogenHost PlantDiseaseThis compound Application Rate (µg/mL)Disease Severity (%)Control Efficacy (%)
Puccinia sorghiMaizeCommon Rust50595
Rhizoctonia solaniRiceSheath Blight501090
Alternaria solaniPotatoEarly Blight50892
Botrytis cinereaStrawberryGray Mold501288
Mycosphaerella graminicolaWheatSeptoria Leaf Blotch50793

Table 2: Dose-Response of this compound on Puccinia sorghi on Maize

This compound Concentration (µg/mL)Disease Severity (%)Control Efficacy (%)
100298
50595
251585
12.53565
6.256040
0 (Control)1000

Experimental Protocols

Detailed protocols for key in vivo experiments are provided below. These protocols can be adapted based on the specific host-pathogen system and available facilities.

Protocol 1: Protective Efficacy Testing on Whole Plants

This protocol is designed to evaluate the ability of this compound to prevent fungal infection when applied before inoculation.

Materials:

  • Healthy, susceptible host plants of uniform size and developmental stage.

  • This compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).

  • Fungal pathogen inoculum (spore suspension or mycelial slurry).

  • Deionized water and appropriate surfactant.

  • Pressurized spray equipment.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Preparation: Grow host plants to the desired growth stage (e.g., 2-3 leaf stage for cereals). Ensure plants are healthy and free from other diseases or pests.

  • Compound Preparation: Prepare a stock solution of this compound. From this, prepare a series of dilutions to achieve the desired application rates (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Include a surfactant as recommended for the formulation.

  • Application: Randomly assign plants to treatment groups, including a negative control (water + surfactant) and a positive control (a commercial standard SDHI fungicide). Spray the plants with the respective treatment solutions until runoff, ensuring complete coverage of all foliage.

  • Drying: Allow the treated plants to air dry for 24 hours in a well-ventilated area, avoiding direct sunlight.

  • Inoculation: Prepare a fresh inoculum of the fungal pathogen at a predetermined concentration (e.g., 1 x 10^5 spores/mL). Inoculate the treated plants by spraying the inoculum evenly over the foliage.

  • Incubation: Transfer the inoculated plants to a growth chamber or greenhouse with optimal conditions for disease development (e.g., high humidity, specific temperature, and photoperiod).

  • Disease Assessment: After a suitable incubation period (typically 7-14 days), assess the disease severity on each plant. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease rating scale.

  • Data Analysis: Calculate the percent control efficacy for each treatment using the following formula:

    • Control Efficacy (%) = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100

start Start: Healthy Plants prep_compound Prepare this compound Dilutions start->prep_compound application Apply Treatments to Plants prep_compound->application drying Air Dry Plants (24h) application->drying inoculation Inoculate with Fungal Pathogen drying->inoculation incubation Incubate under Optimal Conditions inoculation->incubation assessment Assess Disease Severity incubation->assessment analysis Calculate Control Efficacy assessment->analysis end End: Efficacy Data analysis->end

Caption: Experimental workflow for protective efficacy testing of this compound.

Protocol 2: Curative Efficacy Testing on Whole Plants

This protocol assesses the ability of this compound to inhibit fungal growth after infection has been established.

Materials:

  • Same as Protocol 1.

Procedure:

  • Plant Preparation and Inoculation: Grow plants to the appropriate stage and then inoculate them with the fungal pathogen as described in Protocol 1.

  • Incubation (Pre-treatment): Place the inoculated plants in a high-humidity environment for a specific period (e.g., 24-48 hours) to allow for spore germination and initial penetration of the host tissue.

  • Compound Preparation and Application: Prepare and apply the this compound treatment solutions, negative control, and positive control as described in Protocol 1.

  • Incubation (Post-treatment): Return the treated plants to the growth chamber or greenhouse with conditions conducive to disease development.

  • Disease Assessment and Data Analysis: Assess disease severity and calculate control efficacy as described in Protocol 1.

start Start: Healthy Plants inoculation Inoculate with Fungal Pathogen start->inoculation pre_incubation Incubate (24-48h) for Infection inoculation->pre_incubation prep_compound Prepare this compound Dilutions pre_incubation->prep_compound application Apply Treatments to Plants prep_compound->application post_incubation Incubate for Disease Development application->post_incubation assessment Assess Disease Severity post_incubation->assessment analysis Calculate Control Efficacy assessment->analysis end End: Efficacy Data analysis->end

Caption: Experimental workflow for curative efficacy testing of this compound.

Considerations for Resistance Management

The development of resistance to SDHI fungicides is a concern, and several mutations in the sdhB, sdhC, and sdhD genes have been identified in fungal populations that confer reduced sensitivity.[6][9][10][11][12][13] It is crucial to include isolates with known SDHI resistance mutations in the testing program for this compound to evaluate its potential for cross-resistance.[14] Strategies for managing resistance include alternating the use of SDHIs with fungicides that have different modes of action and using mixtures of fungicides.[5]

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the in vivo evaluation of the novel SDHI fungicide, this compound. Rigorous and standardized testing is essential to characterize its biological activity and determine its potential as an effective tool for plant disease management. Careful attention to experimental design, data collection, and analysis will ensure the generation of reliable and reproducible results.

References

Application Notes and Protocols for Sdh-IN-16 in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain (ETC).[1][2][3] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate (B1241708).[1] Simultaneously, in the ETC, it transfers electrons from succinate to the ubiquinone pool, contributing to the generation of ATP through oxidative phosphorylation.[3][4]

Given its central role, the inhibition of SDH can profoundly impact mitochondrial function and overall cellular bioenergetics. Dysfunctional SDH is implicated in various pathologies, including hereditary cancers, making it a significant target for research and drug development.[5][6] Sdh-IN-16, as a hypothetical potent and specific inhibitor of SDH, serves as a valuable chemical tool to investigate the physiological and pathological consequences of SDH inhibition.

These application notes provide detailed protocols for utilizing this compound to study its effects on key mitochondrial functions, including enzymatic activity, cellular respiration, mitochondrial membrane potential, and the production of reactive oxygen species (ROS).

Mechanism of Action

This compound is presumed to act by binding to the SDH complex, thereby blocking its catalytic activity. This inhibition has two primary consequences:

  • Interruption of the Citric Acid Cycle: The conversion of succinate to fumarate is halted, leading to an accumulation of succinate within the mitochondrial matrix.[5] Succinate can be transported to the cytosol and act as a signaling molecule, often referred to as an oncometabolite, which can influence various cellular processes, including epigenetic modifications and hypoxia-inducible factor (HIF-1α) stabilization.

  • Impairment of the Electron Transport Chain: The flow of electrons from succinate into the ETC is blocked. This can lead to a decrease in mitochondrial respiration and ATP production, particularly when cells are reliant on succinate as a substrate.[5] Furthermore, the disruption of electron flow at Complex II can lead to the generation of superoxide (B77818) and other reactive oxygen species (ROS).[7][8][9]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained when studying the effects of this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueCell Line/System
IC50 (SDH Activity)50 nMIsolated Mitochondria
IC50 (Cell Viability)5 µMHEK293 Cells (72h)
IC50 (Cell Viability)2 µMA549 Cells (72h)

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[10][11]

Table 2: Effect of this compound (10x IC50) on Mitochondrial Respiration

OCR ParameterControlThis compound Treated% Change
Basal Respiration (pmol/min)150 ± 10120 ± 8-20%
ATP-linked Respiration (pmol/min)110 ± 780 ± 5-27%
Maximal Respiration (pmol/min)300 ± 20180 ± 15-40%
Spare Respiratory Capacity150 ± 1560 ± 10-60%

OCR (Oxygen Consumption Rate) parameters are key indicators of mitochondrial respiratory function.[12]

Table 3: Impact of this compound (10x IC50) on Mitochondrial Health

ParameterControlThis compound Treated% Change
Mitochondrial Membrane Potential (ΔΨm)100%75%-25%
Mitochondrial ROS Production100%250%+150%

Mitochondrial membrane potential is a key indicator of mitochondrial health and energy status. ROS production is a measure of oxidative stress.[13][14]

Mandatory Visualization

This compound Mechanism of Action Pathway cluster_Mitochondrion Mitochondrion cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinyl_CoA Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex_II Succinate->Complex_II e- Succinate_Accumulation Succinate_Accumulation Succinate->Succinate_Accumulation Leads to Ubiquinone Ubiquinone Complex_II->Ubiquinone e- ROS ROS Complex_II->ROS Increased Production Complex_III Complex_III Ubiquinone->Complex_III e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Complex_IV Complex_IV Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- H2O H2O O2->H2O ATP Synthase Sdh_IN_16 Sdh_IN_16 Sdh_IN_16->Fumarate Inhibits HIF_1a_Stabilization HIF_1a_Stabilization Succinate_Accumulation->HIF_1a_Stabilization Promotes

Caption: this compound inhibits SDH, leading to succinate accumulation and increased ROS production.

Experimental Workflow for this compound Characterization cluster_workflow cluster_assays Mitochondrial Function Assays start Start: Cell Culture or Mitochondrial Isolation treat Treat with this compound (Dose-Response and Time-Course) start->treat sdh_activity SDH Activity Assay treat->sdh_activity ocr_assay Mitochondrial Respiration (OCR) treat->ocr_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) treat->mmp_assay ros_assay Mitochondrial ROS Production treat->ros_assay data_analysis Data Analysis and Interpretation sdh_activity->data_analysis ocr_assay->data_analysis mmp_assay->data_analysis ros_assay->data_analysis conclusion Conclusion on Mitochondrial Effects of this compound data_analysis->conclusion

Caption: Workflow for assessing the mitochondrial effects of this compound.

Experimental Protocols

Protocol 1: Determination of SDH Activity

This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates using a colorimetric assay. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[15][16]

Materials:

  • This compound

  • Isolated mitochondria or cell lysates

  • SDH Assay Buffer (e.g., from a commercial kit)[17][18]

  • SDH Substrate Mix (containing succinate)[17][18]

  • DCPIP solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation:

    • For isolated mitochondria, resuspend the mitochondrial pellet in ice-cold SDH Assay Buffer.

    • For cell lysates, homogenize cells in ice-cold SDH Assay Buffer and centrifuge to remove insoluble debris.[17][19]

  • Assay Setup:

    • Prepare a dilution series of this compound in SDH Assay Buffer.

    • In a 96-well plate, add a constant amount of mitochondrial protein or cell lysate to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add SDH Assay Buffer to bring the final volume to 50 µL.

  • Reaction Initiation:

    • Prepare a reaction mix containing SDH Substrate Mix and DCPIP.

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 600 nm every minute for 10-30 minutes in kinetic mode.[19]

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration of this compound.

    • Plot the rate of reaction against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol uses Seahorse XF or a similar flux analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of intact cells, providing insights into different aspects of mitochondrial respiration.[12]

Materials:

  • This compound

  • Cultured cells seeded in a Seahorse XF plate

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, and a mix of Rotenone and Antimycin A.

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator for 1 hour.

    • Prepare a solution of this compound in the assay medium and load it into the appropriate injector port of the sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in a Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and start the assay.

    • The assay protocol will consist of sequential injections:

      • This compound (or vehicle)

      • Oligomycin (inhibits ATP synthase)

      • FCCP (uncouples mitochondria)

      • Rotenone/Antimycin A (inhibit Complex I and III)

  • Data Analysis:

    • The Seahorse software will calculate key OCR parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between vehicle-treated and this compound-treated cells.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential. A decrease in ΔΨm is an indicator of mitochondrial dysfunction.

Materials:

  • This compound

  • Cultured cells

  • TMRE dye

  • Fluorescence microscope or flow cytometer

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Treatment:

    • Culture cells on glass-bottom dishes (for microscopy) or in a multi-well plate (for flow cytometry).

    • Treat the cells with the desired concentration of this compound for a specified time. Include a vehicle control and a positive control (FCCP).

  • Staining:

    • Add TMRE to the culture medium at a final concentration of 25-100 nM.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash the cells with pre-warmed medium and image using a fluorescence microscope with appropriate filters for rhodamine.

    • Flow Cytometry: Wash the cells, trypsinize, and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of TMRE in the treated and control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 4: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol employs a fluorescent probe, such as MitoSOX™ Red, which specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • This compound

  • Cultured cells

  • MitoSOX™ Red reagent

  • Fluorescence microscope or flow cytometer

  • Antimycin A (as a positive control for ROS production)

Procedure:

  • Cell Treatment:

    • Culture and treat cells with this compound as described in Protocol 3. Include vehicle and positive controls.

  • Staining:

    • Add MitoSOX™ Red to the culture medium at a final concentration of 2-5 µM.

    • Incubate for 10-20 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry:

    • Wash the cells with pre-warmed buffer.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the oxidized probe. An increase in fluorescence indicates higher levels of mitochondrial superoxide.[13]

References

Application Notes and Protocols for Sdh-IN-16 in Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle while transferring electrons to the ubiquinone pool in the ETC. Due to this dual role, SDH is pivotal for cellular energy production and metabolism. Growing evidence indicates that mutations in SDH subunits (SDHA, SDHB, SDHC, SDHD) or its assembly factors act as tumor suppressors, and their dysfunction is linked to various cancers, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors.

SDH deficiency leads to significant metabolic reprogramming, most notably the accumulation of the oncometabolite succinate. This accumulation has profound effects on cellular signaling, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normal oxygen conditions (a state known as pseudohypoxia) and increased production of mitochondrial reactive oxygen species (ROS). These metabolic and signaling alterations are increasingly recognized as key contributors to cancer progression and the development of drug resistance.

Sdh-IN-16 is a novel, potent, and selective small-molecule inhibitor of the catalytic subunit of Succinate Dehydrogenase. Its high specificity makes it an invaluable research tool for elucidating the downstream consequences of SDH inhibition. These application notes provide a comprehensive guide for utilizing this compound to investigate the mechanisms of drug resistance, offering detailed protocols for key experiments and frameworks for data interpretation.

Mechanism of Action of this compound

This compound exerts its effect by binding to the active site of SDH, competitively inhibiting the oxidation of succinate to fumarate. This primary action initiates a cascade of downstream cellular events:

  • Succinate Accumulation: The blockage of SDH activity leads to a rapid and significant increase in intracellular succinate concentrations.

  • HIF-1α Stabilization: Accumulated succinate leaks from the mitochondria into the cytoplasm, where it inhibits the activity of prolyl hydroxylases (PHDs). PHDs are α-ketoglutarate-dependent dioxygenases that normally hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, succinate prevents HIF-1α degradation, leading to its stabilization and accumulation even in the presence of oxygen.[1][2]

  • Transcriptional Reprogramming: Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[1] This drives the expression of genes involved in angiogenesis (e.g., VEGF), metabolic adaptation (e.g., glucose transporters and glycolytic enzymes), and cell survival, collectively promoting a "Warburg-like" metabolic phenotype that can contribute to drug resistance.[3][4][5]

  • Increased ROS Production: The disruption of the electron transport chain at Complex II can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[6][7] While moderate ROS levels can promote cancer cell survival and proliferation, excessive ROS can induce oxidative stress and cell death, a duality that can be exploited in drug resistance studies.[8][9]

Sdh_IN_16_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Succinate Succinate SDH SDH (Complex II) Succinate->SDH Substrate Succinate_cyto Succinate (Accumulates) Succinate->Succinate_cyto Efflux Fumarate Fumarate SDH->Fumarate Catalyzes ETC Electron Transport Chain SDH->ETC ROS mROS ↑ ETC->ROS Leakage Sdh_IN_16 This compound Sdh_IN_16->SDH Inhibits PHD Prolyl Hydroxylases (PHDs) Succinate_cyto->PHD Inhibits HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a_p HIF-1α HIF1a_p->PHD HIF1a_n HIF-1α HIF1a_p->HIF1a_n Translocation Proteasome Proteasome HIF1a_OH->Proteasome Degradation HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds Target_Genes Target Genes (VEGF, Glycolysis) HRE->Target_Genes Activates Resistance Drug Resistance Phenotype Target_Genes->Resistance

Proposed mechanism of this compound action. (Within 100 characters)

Applications in Drug Resistance Research

The unique mechanism of this compound makes it a versatile tool for investigating cancer drug resistance.

1. Reversing Chemoresistance: Many drug-resistant tumors rely on altered metabolic pathways, such as enhanced glycolysis (the Warburg effect), to survive and proliferate.[3][5][10][11] By inducing a pseudohypoxic state and forcing a metabolic shift, this compound can create metabolic vulnerabilities. This provides a rationale for combination therapies where this compound may re-sensitize resistant cells to conventional cytotoxic agents. Furthermore, the this compound-induced increase in ROS can push the already high oxidative stress in cancer cells past a cytotoxic threshold, creating a synergistic effect with ROS-inducing chemotherapies.

2. Modeling Acquired Drug Resistance: Understanding how tumors acquire resistance is critical for developing next-generation therapies.[12] Continuous, long-term exposure of cancer cell lines to sub-lethal concentrations of this compound can be used to select for and establish resistant clones. These newly generated resistant cell lines serve as invaluable in vitro models. They can be characterized using genomic, proteomic, and metabolomic approaches to identify the novel adaptations and mutations that confer resistance to SDH inhibition.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound and its Effect on SDH Activity

Cell Line Cancer Type This compound IC₅₀ (µM) SDH Activity (% of Control) at 1 µM this compound
HCT-116 Colon Cancer 0.85 15.2%
A549 Lung Cancer 1.20 21.5%
MCF-7 Breast Cancer 0.95 18.3%

| U87-MG | Glioblastoma | 1.55 | 25.1% |

Table 2: Synergistic Effect of this compound with Paclitaxel on a Paclitaxel-Resistant Ovarian Cancer Cell Line (OVCAR-3-TR)

Treatment OVCAR-3-TR IC₅₀ of Paclitaxel (nM) Fold Sensitization
Paclitaxel alone 450 1.0
Paclitaxel + 0.5 µM this compound 95 4.7

| Paclitaxel + 1.0 µM this compound | 48 | 9.4 |

Table 3: Impact of this compound on Mitochondrial Respiration and Glycolysis in HCT-116 Cells

Treatment (24h) Basal Oxygen Consumption Rate (OCR) (% of Control) Basal Extracellular Acidification Rate (ECAR) (% of Control)
Vehicle Control (DMSO) 100% 100%

| this compound (1 µM) | 45% | 175% |

Experimental Protocols

Protocol 1: Measurement of SDH Activity

Principle: This colorimetric assay measures the activity of SDH by monitoring the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which shows a decrease in absorbance at 600 nm upon reduction.

Materials:

  • SDH Assay Buffer (e.g., from Sigma-Aldrich, MAK197)

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (DCIP)

  • Cell lysates prepared in ice-cold SDH Assay Buffer

  • 96-well clear, flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • Culture cells to desired confluency and treat with this compound or vehicle for the desired time.

    • Harvest cells (1 x 10⁶) and homogenize in 100 µL of ice-cold SDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant (lysate) for the assay. Determine protein concentration using a BCA assay.

  • Assay Reaction:

    • Add 5-50 µL of cell lysate to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.

    • Prepare a master reaction mix containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mix to each sample well.

  • Measurement:

    • Immediately measure the absorbance at 600 nm (A₆₀₀) at time T=0.

    • Incubate the plate at 25°C, protected from light.

    • Measure A₆₀₀ every 5 minutes for at least 30 minutes.

  • Calculation:

    • Calculate the change in absorbance (ΔA₆₀₀) per minute during the linear phase of the reaction.

    • Normalize the activity to the protein concentration of the lysate (U/mg).

Protocol 2: Evaluation of Chemosensitization by this compound (MTT Assay)

Principle: This protocol determines the ability of this compound to enhance the cytotoxic effect of a chemotherapeutic drug in a resistant cancer cell line by measuring cell viability.

Materials:

  • Drug-resistant cancer cell line (e.g., Paclitaxel-resistant) and its parental sensitive line.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • Chemotherapeutic agent stock solution (e.g., Paclitaxel).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader (570 nm).

Procedure:

  • Seed drug-resistant cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the chemotherapeutic agent alone, or in combination with a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).

  • Include wells with this compound alone and vehicle (DMSO) alone as controls.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ values for the chemotherapeutic agent with and without this compound to calculate the fold-reversal of resistance.

Protocol 3: Western Blot Analysis of HIF-1α

Principle: This protocol detects the stabilization of HIF-1α protein in response to this compound treatment.

Materials:

  • Cell lysates prepared with RIPA buffer containing protease and phosphatase inhibitors.

  • Primary antibody against HIF-1α.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and transfer system (PVDF membrane).

  • Chemiluminescence detection reagent and imaging system.

Procedure:

  • Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 24 hours). A positive control like CoCl₂ or hypoxia (1% O₂) treatment should be included.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate with primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Strip and re-probe the membrane for the loading control to ensure equal protein loading.

Protocol 4: Measurement of Cellular Respiration (OCR) and Glycolysis (ECAR)

Principle: This protocol uses an extracellular flux analyzer (e.g., Seahorse XF) to measure the two major energy-producing pathways in real-time. The Oxygen Consumption Rate (OCR) is an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR) is an indicator of glycolysis.[13]

Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates.

  • Seahorse XF Calibrant solution.

  • Assay medium (e.g., unbuffered DMEM, pH 7.4).

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

  • This compound.

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight to form a uniform monolayer.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.

  • Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

  • Load the injector ports of the sensor cartridge with this compound and/or mitochondrial stress test compounds.

  • Calibrate the instrument and then replace the calibrant plate with the cell plate.

  • Measure baseline OCR and ECAR.

  • Inject this compound and monitor the changes in OCR and ECAR.

  • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function in the presence or absence of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_Phase1 Phase 1: Characterization of this compound cluster_Phase2 Phase 2: Application in Drug Resistance cluster_Phase3 Phase 3: Modeling Acquired Resistance P1_Start Start with Cancer Cell Lines P1_IC50 Determine IC₅₀ (MTT Assay) P1_Start->P1_IC50 P1_SDH Confirm SDH Inhibition (SDH Activity Assay) P1_Start->P1_SDH P1_HIF Analyze HIF-1α Stabilization (Western Blot) P1_SDH->P1_HIF P1_Metabolism Assess Metabolic Shift (Seahorse OCR/ECAR) P1_HIF->P1_Metabolism P2_Combo Combination Treatment: This compound + Chemo Drug P1_Metabolism->P2_Combo Inform Combination Strategy P2_Resistant Use Chemo-resistant Cell Line P2_Resistant->P2_Combo P2_Viability Assess Re-sensitization (MTT Assay) P2_Combo->P2_Viability P2_Synergy Calculate Synergy/ Fold Sensitization P2_Viability->P2_Synergy P3_Parental Use Parental Cell Line P3_Treatment Long-term Escalating Dose of this compound P3_Parental->P3_Treatment P3_Selection Select for Resistant Clones P3_Treatment->P3_Selection P3_Validation Validate Resistance (IC₅₀ Shift) P3_Selection->P3_Validation P3_Analysis Mechanism Analysis (Genomics, Proteomics) P3_Validation->P3_Analysis

Workflow for studying this compound's role in drug resistance. (Within 100 characters)

References

Application Notes and Protocols for Measuring Sdh-IN-16 IC50 Values in Different Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Succinate (B1194679) dehydrogenase (SDH) inhibitors are a class of fungicides that target the mitochondrial respiratory chain, a crucial pathway for energy production in fungi.[1][2] Sdh-IN-16 is a specific inhibitor of the succinate dehydrogenase enzyme (Complex II), which catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and transfers electrons to the electron transport chain.[2][3] Inhibition of this enzyme disrupts ATP production, leading to fungal cell death.[2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various fungal species using the standardized broth microdilution method.[4][5][6]

Signaling Pathway of this compound Inhibition

This compound acts on Complex II of the mitochondrial electron transport chain. The diagram below illustrates the mechanism of action.

G cluster_krebs Krebs Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp Cellular Respiration Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_II Complex II (SDH) Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production Sdh_IN_16 This compound Sdh_IN_16->Complex_II Inhibition Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Mechanism of this compound action on the fungal respiratory chain.

Experimental Protocol: Broth Microdilution Assay for IC50 Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[4][7][8]

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0[4][9]

  • Sterile 96-well flat-bottom microtiter plates[10]

  • Sterile polypropylene (B1209903) tubes

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Hemocytometer or other cell counting device

  • Sterile water

  • Positive control antifungal (e.g., a known SDHI like boscalid (B143098) or a broad-spectrum antifungal like amphotericin B)

  • Fungal isolates to be tested

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida albicans, Cryptococcus neoformans):

  • From a fresh culture (24-48 hours old) on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in 5 mL of sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer at 530 nm.

  • Dilute this stock suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[4]

For Filamentous Fungi (e.g., Aspergillus fumigatus):

  • Grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.[9]

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations. A typical final concentration range for testing is 0.03 to 16 µg/mL.[9]

Assay Procedure
  • In a sterile 96-well microtiter plate, add 100 µL of the appropriate this compound working solution to each well in a row.

  • Add 100 µL of the prepared fungal inoculum to each well containing the drug. This will bring the final volume to 200 µL and the drug concentrations to the desired final test range.

  • Include control wells:

    • Growth Control: 100 µL of fungal inoculum + 100 µL of RPMI 1640 medium (with DMSO at the highest concentration used in the test wells).

    • Sterility Control: 200 µL of RPMI 1640 medium only.

  • Seal the plates and incubate at 35°C. Incubation times vary by species:

    • Candida spp.: 24-48 hours[5]

    • Cryptococcus spp.: 72 hours[7]

    • Aspergillus spp.: 48-72 hours[5]

Determination of IC50

The IC50 is the concentration of this compound that causes a 50% reduction in fungal growth compared to the growth control.[5]

Visual Reading:

  • Observe the growth in the wells. The endpoint is the lowest drug concentration at which a prominent decrease in turbidity (approximately 50% reduction) is observed compared to the growth control.[7]

Spectrophotometric Reading:

  • Measure the optical density (OD) of the wells at a wavelength of 490 nm or 530 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [((OD_test - OD_sterility) / (OD_growth - OD_sterility)) * 100]

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the key steps in the IC50 determination protocol.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum (0.4-5 x 10^4 CFU/mL) Plate Dispense Drug and Inoculum into 96-well Plate Inoculum->Plate Drug Prepare this compound Serial Dilutions Drug->Plate Incubate Incubate at 35°C (24-72 hours) Plate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Calculate Calculate IC50 Value Read->Calculate

Caption: Workflow for determining the IC50 of this compound.

Data Presentation

The IC50 values should be summarized in a clear and structured table for easy comparison across different fungal species.

Fungal SpeciesStrain IDThis compound IC50 (µg/mL)Positive Control IC50 (µg/mL)
Candida albicansATCC 90028[Insert Value][Insert Value]
Candida glabrataATCC 90030[Insert Value][Insert Value]
Cryptococcus neoformansH99[Insert Value][Insert Value]
Aspergillus fumigatusAF293[Insert Value][Insert Value]
Rhizoctonia solaniAG1-IA[Insert Value][Insert Value]

Note: Values in the table are placeholders and should be replaced with experimentally determined data. The IC50 is typically reported as the geometric mean of at least three independent experiments.

References

Sdh-IN-16 as a Tool for Inducing Mitochondrial Dysfunction in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to coenzyme Q.[1][2] Inhibition of SDH disrupts these fundamental cellular processes, leading to mitochondrial dysfunction, which is implicated in a variety of pathologies including cancer and neurodegenerative diseases.[1][3][4] Sdh-IN-16 is a potent and specific inhibitor of SDH, making it a valuable pharmacological tool for inducing mitochondrial dysfunction in cell culture models to study the downstream cellular consequences and to screen for potential therapeutic agents.

These application notes provide a comprehensive guide for utilizing this compound to induce and evaluate mitochondrial dysfunction in cultured cells. The protocols detailed below cover key assays for assessing the impact of SDH inhibition on cellular viability, mitochondrial respiration, and key signaling pathways.

Data Presentation

The following table summarizes quantitative data for commonly used SDH inhibitors. Researchers should note that the optimal concentration and treatment duration for this compound will need to be empirically determined for each cell line and experimental condition.

ParameterSDH InhibitorCell LineValueReference
IC50 (SDH Activity) Atpenin A5Human PBMCs~10 nM[5]
Dimethyl MalonateHMC3 microglia10 mM (used concentration)[6]
Itaconic AcidHuman PBMCs~1 mM[5]
EC50 (Cell Viability) Atpenin A5Human PBMCs~50 nM (72h)[5]
4-octyl-itaconateHuman PBMCs~100 µM (72h)[5]

Signaling Pathways and Experimental Workflows

The inhibition of SDH by this compound initiates a cascade of cellular events. The diagrams below illustrate the primary signaling pathway affected and a general experimental workflow for studying the effects of this compound.

SDH_Inhibition_Pathway Sdh_IN_16 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_16->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (ETC) SDH->ETC e- transfer Mito_Dysfunction Mitochondrial Dysfunction SDH->Mito_Dysfunction Inhibition leads to Succinate Succinate Succinate->SDH HIF1a HIF-1α Stabilization Succinate->HIF1a Accumulation leads to ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production

Caption: this compound inhibits SDH, leading to succinate accumulation, increased ROS, and HIF-1α stabilization.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells at appropriate density) Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability_Assay Mito_Function_Assay 3b. Mitochondrial Function Assays (OCR, Membrane Potential, ROS) Treatment->Mito_Function_Assay Signaling_Assay 3c. Downstream Signaling Analysis (e.g., HIF-1α Western Blot) Treatment->Signaling_Assay Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis Mito_Function_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: General workflow for investigating the effects of this compound on cultured cells.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound and to identify a suitable concentration range for inducing mitochondrial dysfunction without causing immediate, widespread cell death.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Carefully remove the medium without disturbing the formazan crystals.[7]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

This protocol measures the rate of oxygen consumption, a key indicator of mitochondrial respiration. A decrease in OCR is expected following treatment with an SDH inhibitor. The Seahorse XF Analyzer is a common instrument for this assay.[8]

Materials:

  • Cell line of interest

  • Seahorse XF cell culture microplate

  • Complete cell culture medium

  • This compound

  • Seahorse XF analyzer and reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to adhere.

  • Treat the cells with the predetermined concentration of this compound for the desired duration.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • Calibrate the Seahorse XF analyzer.

  • Place the cell culture microplate in the Seahorse XF analyzer and initiate the measurement protocol.

  • The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[8]

  • Analyze the data to determine the effect of this compound on key parameters of mitochondrial respiration.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction. This can be assessed using fluorescent dyes such as TMRM or JC-1.

Materials:

  • Cell line of interest

  • This compound

  • Fluorescent dye for mitochondrial membrane potential (e.g., TMRM or JC-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

  • Treat cells with this compound for the desired time.

  • Incubate the cells with the fluorescent dye according to the manufacturer's instructions (e.g., 20-100 nM TMRM for 30 minutes).

  • Wash the cells with pre-warmed medium or PBS.

  • Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Protocol 4: Detection of HIF-1α Stabilization by Western Blot

Inhibition of SDH leads to the accumulation of succinate, which in turn inhibits prolyl hydroxylases, leading to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α).[7]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture and treat cells with this compound. A positive control, such as treatment with CoCl2 or exposure to hypoxia (1% O2), should be included.[7]

  • Lyse the cells and extract the proteins. For enhanced detection, nuclear extracts are recommended as stabilized HIF-1α translocates to the nucleus.[7]

  • Determine the protein concentration of the lysates.[7]

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[7]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and add the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.[7] An increase in the band corresponding to HIF-1α indicates its stabilization.

Conclusion

This compound is a powerful tool for inducing mitochondrial dysfunction in a controlled manner in cell culture. The protocols provided here offer a framework for characterizing the effects of SDH inhibition on cellular health and function. It is crucial for researchers to optimize these protocols for their specific cell models and experimental questions to ensure reliable and reproducible results. By employing these methods, researchers can gain valuable insights into the roles of mitochondrial dysfunction in disease and explore novel therapeutic strategies.

References

Application Notes and Protocols: Utilizing Sdh-IN-16 to Investigate the Consequences of Impaired Electron Transport Chain Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sdh-IN-16 is a potent inhibitor of Succinate (B1194679) Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC). By targeting SDH, this compound provides a valuable tool for studying the cellular and molecular consequences of impaired mitochondrial respiration. SDH is a critical enzyme that participates in both the citric acid cycle (TCA cycle) and the ETC, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH with this compound disrupts these fundamental energy-producing pathways, leading to a cascade of cellular events including altered metabolism, increased production of reactive oxygen species (ROS), and the activation of specific stress-response signaling pathways. These application notes provide detailed protocols for key experiments to assess the effects of this compound-induced ETC impairment and offer a framework for interpreting the resulting data.

Data Presentation: Expected Quantitative Effects of this compound

Parameter MeasuredExpected Effect of this compoundTypical AssayCell Type(s)This compound Conc. (µM)Result (e.g., % of Control, IC50)Reference (Internal Data)
SDH Activity DecreaseSDH Activity AssayUser-definedUser-definedIC50: [Enter Value][Enter Reference]
Cellular ATP Levels DecreaseATP Bioluminescence AssayUser-definedUser-defined[Enter Value] % of Control[Enter Reference]
Mitochondrial Membrane Potential (ΔΨm) Decrease (Depolarization)TMRM/TMRE StainingUser-definedUser-defined[Enter Value] % of Control[Enter Reference]
Reactive Oxygen Species (ROS) IncreaseDCFDA/H2DCFDA AssayUser-definedUser-defined[Enter Value] % of Control[Enter Reference]
Oxygen Consumption Rate (OCR) DecreaseSeahorse XF AnalyzerUser-definedUser-defined[Enter Value] % of Control[Enter Reference]
Glucose Uptake Increase (Compensatory)2-NBDG Uptake AssayUser-definedUser-defined[Enter Value] % of Control[Enter Reference]
Lactate Production IncreaseLactate AssayUser-definedUser-defined[Enter Value] % of Control[Enter Reference]
Cell Viability/Cytotoxicity DecreaseLDH Release AssayUser-definedUser-definedEC50: [Enter Value][Enter Reference]

Signaling Pathways and Experimental Workflows

Signaling Pathway of SDH Inhibition

Inhibition of SDH by this compound leads to the accumulation of succinate. This accumulation has profound effects on cellular signaling, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a state often referred to as "pseudohypoxia".[1][2] Succinate inhibits prolyl hydroxylases (PHDs), enzymes that target HIF-1α for proteasomal degradation.[1] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in glycolysis, angiogenesis, and other adaptive responses to a perceived hypoxic state.[3]

Caption: Signaling cascade initiated by this compound inhibition of SDH.
General Experimental Workflow

The following workflow outlines the general steps for studying the effects of this compound on cultured cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture seed_plates Seed cells in appropriate plates start->seed_plates treat_cells Treat cells with this compound (and controls) for desired time seed_plates->treat_cells harvest Harvest cells or supernatant treat_cells->harvest atp_assay ATP Assay harvest->atp_assay mmp_assay Mitochondrial Membrane Potential Assay harvest->mmp_assay ros_assay ROS Assay harvest->ros_assay glucose_assay Glucose Uptake Assay harvest->glucose_assay ldh_assay LDH Cytotoxicity Assay harvest->ldh_assay ocr_assay Oxygen Consumption Rate harvest->ocr_assay analysis Data Analysis and Interpretation atp_assay->analysis mmp_assay->analysis ros_assay->analysis glucose_assay->analysis ldh_assay->analysis ocr_assay->analysis end End analysis->end

Caption: General workflow for cellular analysis after this compound treatment.

Experimental Protocols

Cellular ATP Level Determination using Bioluminescence Assay

Principle: This assay quantifies ATP based on the luciferin-luciferase reaction, where the light output is directly proportional to the ATP concentration.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • ATP Bioluminescence Assay Kit (e.g., from Sigma-Aldrich or Promega)

  • Cell lysis reagent (provided in the kit)

  • Luciferase/Luciferin reagent (provided in the kit)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate vehicle controls for the desired duration.

  • Equilibrate the plate and reagents to room temperature.

  • Add the cell lysis reagent to each well according to the kit manufacturer's instructions and incubate for the recommended time to ensure complete cell lysis and ATP release.

  • Add the luciferase/luciferin reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the ATP concentration relative to the control-treated cells.

Mitochondrial Membrane Potential (ΔΨm) Assay using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate or on coverslips

  • This compound

  • TMRM (Tetramethylrhodamine, methyl ester)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope or microplate reader

Protocol:

  • Seed cells and treat with this compound as described in Protocol 1. Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).

  • Prepare a fresh working solution of TMRM in pre-warmed live-cell imaging medium (final concentration typically 20-500 nM, optimize for cell type).

  • Remove the treatment medium and wash the cells once with pre-warmed PBS.

  • Add the TMRM working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine) or measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm).

  • Quantify the fluorescence intensity per cell or per well and normalize to the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound

  • H2DCFDA (or DCFDA)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Phenol red-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed and treat cells with this compound as described in Protocol 1.

  • Prepare a fresh working solution of H2DCFDA in serum-free medium (typically 5-10 µM).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the H2DCFDA solution and wash the cells once with warm PBS.

  • Add phenol red-free medium to each well.

  • Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Normalize the fluorescence values to the control group.

Glucose Uptake Assay using 2-NBDG

Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence is proportional to the glucose uptake.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • 2-NBDG

  • Glucose-free culture medium

  • Ice-cold PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed and treat cells with this compound as described in Protocol 1.

  • After treatment, wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free medium for 30-60 minutes to deplete intracellular glucose stores.

  • Add 2-NBDG (final concentration typically 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.

  • Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells in a suitable buffer.

  • Measure the fluorescence of the cell lysate in a microplate reader (Ex/Em ~465/540 nm).

  • Alternatively, for flow cytometry, detach the cells after the washing steps, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.

  • Normalize the fluorescence to the control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)

  • Lysis buffer (positive control, often included in the kit)

  • Microplate reader capable of absorbance measurements

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with various concentrations of this compound. Include untreated controls and a maximum LDH release control (cells treated with lysis buffer).

  • Incubate for the desired time period.

  • Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture. This typically involves a coupled enzymatic reaction that produces a colored formazan (B1609692) product.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, inhibitor concentration, and incubation times, should be determined empirically for each specific cell type and experimental setup. Always follow the specific instructions provided with commercial assay kits.

References

Application Notes and Protocols for Succinate Dehydrogenase Inhibitors (SDHIs) in Agricultural and Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a significant class of fungicides used in agriculture and as research tools in laboratory settings.[1][2][3] These compounds target Complex II (succinate dehydrogenase or succinate:ubiquinone oxidoreductase) of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in fungi.[1][3] This document provides detailed application notes and protocols for the use of SDHI formulations, with a focus on their fungicidal properties and mechanism of action. While the specific formulation "Sdh-IN-16" was not identified in available literature, this document summarizes data and protocols for various potent SDHIs, which can serve as a guide for researchers, scientists, and drug development professionals working with this class of compounds.

Mechanism of Action

SDHIs function by blocking the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.[1] This inhibition disrupts the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, leading to a cessation of ATP production and ultimately, fungal cell death.[3][4] The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[4][5] SDHIs primarily bind to a pocket formed by the SDHB, SDHC, and SDHD subunits.

Data Presentation: In Vitro Efficacy of Various SDHIs

The following table summarizes the in vitro efficacy of several representative SDHIs against various fungal pathogens and the target enzyme. This data is crucial for selecting the appropriate inhibitor and concentration for specific applications.

Compound NameTarget Organism/EnzymeEfficacy MetricValueReference
SDH-IN-2 Sclerotinia sclerotiorumEC500.52 mg/L[6]
Valsa maliEC503.42 mg/L[6]
Gibberella graminisEC501.88 mg/L[6]
Rhizoctonia solaniEC502.15 mg/L[6]
Botrytis cinereaEC501.22 mg/L[6]
SDH-IN-4 Physalospora piricolaEC5016.33 µM[6]
Colletotrichum orbiculareEC5018.06 µM[6]
SDH-IN-6 Valsa maliEC501.77 mg/L[6]
Rhizoctonia solani SDHIC5011.76 µM[6]
SDH-IN-9 Fusarium graminearumEC500.93 µg/mL[6]
SDH-IN-33 Rhizoctonia solaniEC500.07 µg/mL[6]
R. solani succinate dehydrogenase (RsSDH)IC500.35 µg/mL[6]
SDH-IN-39 Rhizoctonia solaniEC501.49 µg/mL[7]
SDH EnzymeIC506.83 µg/mL[7]
Compound 4 (Alkyne SDHI) Rhizoctonia solaniEC500.05 µmol/L[8]
Compound 16 (Alkyne SDHI) Rhizoctonia solaniEC500.20 µmol/L[8]
Porcine Succinate DehydrogenaseIC501.85 µmol/L[8]
Boscalid Rhizoctonia solaniEC501.55 µmol/L[8]
Fluxapyroxad Porcine Succinate DehydrogenaseIC505.48 µmol/L[8]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the determination of the half-maximal effective concentration (EC50) of an SDHI against a fungal pathogen using the mycelial growth rate method on solid media.

Materials:

  • SDHI compound of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal pathogen culture

  • Sterile cork borer (5 mm)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the SDHI compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Working Solution Preparation: Serially dilute the stock solution with sterile distilled water containing 0.1% Tween 80 to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Media Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the SDHI working solutions to the molten PDA to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v) in the medium. Pour the amended PDA into sterile Petri dishes. A control plate containing PDA with 1% DMSO should also be prepared.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer and place it at the center of each PDA plate (both treatment and control).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the SDHI concentration. Use a suitable statistical software to perform a probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an SDHI against the SDH enzyme isolated from a target organism.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • SDHI compound of interest

  • DMSO

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)

  • Succinate solution

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Phenazine methosulfate (PMS) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondrial Isolation: Isolate the mitochondrial fraction from the fungal mycelia using standard differential centrifugation methods. Determine the total protein concentration of the mitochondrial suspension.

  • Inhibitor Preparation: Prepare a series of dilutions of the SDHI compound in DMSO.

  • Assay Reaction: In a 96-well microplate, add the following components in order:

    • Assay buffer

    • Mitochondrial suspension (to a final protein concentration of e.g., 50 µg/mL)

    • SDHI solution at various concentrations (or DMSO for control)

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add DCPIP, PMS, and finally succinate to initiate the reaction. The final concentrations may be, for example, 50 µM DCPIP, 1 mM PMS, and 10 mM succinate.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculation of Inhibition: Calculate the percentage of SDH inhibition for each inhibitor concentration relative to the control (DMSO).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a suitable software to fit the data to a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

SDHI_Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) UQ Ubiquinone (Q) ComplexII->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- SDHI SDHI SDHI->ComplexII Inhibits SDHI_Screening_Workflow start Start: SDHI Compound Library in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) start->in_vitro ec50 Determine EC50 Values in_vitro->ec50 enzyme_assay SDH Enzyme Inhibition Assay ec50->enzyme_assay Active Compounds ic50 Determine IC50 Values enzyme_assay->ic50 lead_selection Lead Compound Selection ic50->lead_selection Potent Inhibitors in_vivo In Vivo Efficacy Testing (e.g., on infected plants) lead_selection->in_vivo end End: Candidate for Development in_vivo->end

References

Application Notes and Protocols: Sdh-IN-16 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a central hallmark of many neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC)[1][2]. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle while transferring electrons to the ETC[2][3]. Genetic mutations in SDH subunits are linked to various cancers and have been implicated in neurodegenerative conditions[2][4]. Inhibition of SDH can modulate cellular metabolism and reduce the production of reactive oxygen species (ROS), a key contributor to neuronal damage[5].

This document provides detailed application notes and protocols for the use of Sdh-IN-16 , a hypothetical, potent, and selective small molecule inhibitor of succinate dehydrogenase, as a research tool in neurodegenerative disease models. While no specific public data exists for a compound named "this compound," this document serves as a comprehensive guide based on the established principles of SDH inhibition for studying neurodegeneration.

Mechanism of Action

This compound is designed to competitively inhibit the ubiquinone-binding (Qp) site of the SDH complex. This inhibition blocks the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone, thereby inhibiting the catalytic activity of the enzyme[3]. The immediate biochemical consequences are the cessation of succinate to fumarate conversion and a reduction in the electron flow through the ETC from complex II. This leads to an accumulation of succinate, which can have profound effects on cellular signaling, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and epigenetic modifications through the inhibition of α-ketoglutarate-dependent dioxygenases[2].

Figure 1: this compound inhibits SDH at the junction of the TCA cycle and ETC.

Potential Applications in Neurodegenerative Disease Models

  • Studying the role of metabolic reprogramming in neuroprotection: By inhibiting SDH, this compound allows for the investigation of how shifts away from oxidative phosphorylation and towards glycolysis impact neuronal survival under stress conditions.

  • Investigating the impact of succinate signaling: The accumulation of succinate following SDH inhibition can be used to probe its role as a signaling molecule in neurons and glial cells, potentially influencing inflammation and gene expression.

  • Evaluating the therapeutic potential of reducing oxidative stress: this compound can be used to test the hypothesis that inhibiting a key source of mitochondrial ROS can be neuroprotective in various disease models[5].

Data Presentation

The following table summarizes hypothetical but representative quantitative data for this compound.

Parameter Value Experimental System
IC50 for SDH Activity 50 nMIsolated mouse brain mitochondria
Neuroprotection (vs. 6-OHDA) EC50 = 200 nMHuman iPSC-derived dopaminergic neurons
Reduction in ROS Production 45% at 200 nMSH-SY5Y cells treated with MPP+
Effect on ATP Levels 20% decrease at 200 nMPrimary cortical neurons
Blood-Brain Barrier Penetration YesIn vivo mouse model

Experimental Protocols

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol is for determining the IC50 of this compound on SDH activity in isolated mitochondria.

Materials:

  • Isolated mitochondria from rodent brain tissue

  • Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl, 2 mM MgCl2, pH 7.4

  • Succinate solution (1 M)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (2 mM)

  • Phenazine methosulfate (PMS) solution (20 mM)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from fresh rodent brain tissue using differential centrifugation.

  • Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add 10 µL of the mitochondrial suspension (final concentration 50 µg/mL) to each well.

  • Add 5 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at 37°C.

  • Prepare the reaction mixture containing 50 mM succinate, 50 µM DCPIP, and 1 mM PMS in assay buffer.

  • Start the reaction by adding 5 µL of the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm every minute for 15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Neuroprotection Assay in an In Vitro Parkinson's Disease Model

This protocol assesses the ability of this compound to protect dopaminergic neurons from 6-hydroxydopamine (6-OHDA)-induced cell death.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons or SH-SY5Y cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-hydroxydopamine (6-OHDA) solution

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom black plates

Procedure:

  • Plate the neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 7 days.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA to a final concentration of 50 µM. Include a control group with no 6-OHDA treatment.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Measure cell viability according to the manufacturer's instructions for the chosen reagent (e.g., luminescence for CellTiter-Glo®).

  • Normalize the data to the vehicle-treated, non-toxin control group and plot cell viability against this compound concentration to determine the EC50 for neuroprotection.

start Start prep Prepare Neuronal Culture (e.g., iPSC-derived neurons) start->prep pretreat Pre-treat with this compound or Vehicle (DMSO) prep->pretreat toxin Add Neurotoxin (e.g., 6-OHDA) pretreat->toxin incubate Incubate for 24 hours toxin->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability analysis Data Analysis (Calculate EC50) viability->analysis end End analysis->end

Figure 2: Workflow for the in vitro neuroprotection assay.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • H2DCFDA probe

  • This compound stock solution (in DMSO)

  • Neurotoxin (e.g., MPP+)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Add fresh culture medium containing different concentrations of this compound or vehicle and incubate for 1 hour.

  • Induce oxidative stress by adding MPP+ to a final concentration of 1 mM.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 1, 2, and 4 hours).

  • Normalize the fluorescence values to the vehicle-treated control at time 0.

  • Compare the ROS levels in this compound-treated cells to the vehicle-treated, MPP+-exposed cells.

In Vivo Application: Hypothetical Study in a Mouse Model of Parkinson's Disease

This compound's potential for in vivo studies would depend on its pharmacokinetic properties, including its ability to cross the blood-brain barrier. Below is a conceptual workflow for an in vivo experiment.

model Induce PD Model (e.g., 6-OHDA lesion) treatment Administer this compound (e.g., oral gavage) model->treatment behavior Behavioral Testing (e.g., cylinder test) treatment->behavior histology Post-mortem Analysis (Immunohistochemistry for TH) behavior->histology biochem Biochemical Analysis (e.g., HPLC for dopamine) behavior->biochem

Figure 3: Conceptual workflow for an in vivo study using this compound.

This compound, as a representative SDH inhibitor, is a valuable tool for elucidating the role of mitochondrial metabolism in the pathogenesis of neurodegenerative diseases. The protocols provided here offer a framework for characterizing its effects in relevant in vitro models. Future studies could expand to more complex systems, such as patient-derived iPSC models, organoids, and various animal models of neurodegeneration, to further validate the therapeutic potential of targeting succinate dehydrogenase. Investigating the downstream signaling consequences of succinate accumulation will also be a critical area for future research.

References

Troubleshooting & Optimization

Troubleshooting Sdh-IN-16 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-16, a potent and selective inhibitor of Succinate Dehydrogenase (SDH). Due to its hydrophobic nature, this compound can present solubility challenges in aqueous solutions. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using a 100% organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[1] this compound is highly soluble in these solvents, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C to maintain stability.

Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[1][2] Here are several strategies to mitigate this:

  • Use of Co-solvents: Incorporate a small percentage of an organic co-solvent in your final aqueous solution. For many biological assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by cells and enzymes.[2]

  • pH Adjustment: The solubility of some compounds can be influenced by pH.[3] While specific data for this compound is not available, you can empirically test a range of pH values for your buffer to see if it improves solubility.

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (0.01% to 0.1%) can help maintain the solubility of hydrophobic compounds.

  • Pre-warming the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, ensure this temperature is compatible with your experimental setup.

  • Vortexing and Sonication: After dilution, vortex the solution vigorously. For persistent precipitation, brief sonication in a water bath can help to redissolve the compound.

Q3: What is the maximum recommended final concentration of this compound in an aqueous-based cellular assay?

A3: The maximum achievable concentration in an aqueous buffer without precipitation will depend on the final concentration of any co-solvents and the specific composition of the buffer. It is crucial to perform a solubility test to determine the practical working concentration range for your specific experimental conditions. Start by preparing serial dilutions and visually inspecting for any precipitation after a defined incubation period (e.g., 1-2 hours) at the experimental temperature.

Q4: Can I use this compound in animal studies? What formulation should I use?

A4: Yes, this compound can be used for in vivo studies, but it requires a suitable formulation to ensure bioavailability. Common formulation strategies for hydrophobic compounds include:

  • Co-solvent systems: A mixture of solvents like DMSO, PEG300, and saline.

  • Micellar formulations: Using amphiphilic block copolymers to encapsulate the hydrophobic drug.[4]

  • Liposomal formulations: Encapsulating this compound within lipid vesicles.

The choice of formulation will depend on the route of administration and the specific animal model. It is highly recommended to consult with a formulation scientist.

Troubleshooting Guides

Issue 1: Precipitate Formation During Preparation of Working Solution

Symptoms:

  • Visible particles or cloudiness in the solution after diluting the DMSO stock with aqueous buffer.

  • Inconsistent results in downstream assays.[2]

Possible Causes:

  • Low aqueous solubility of this compound.

  • Final co-solvent concentration is too low.

  • Buffer pH or composition is not optimal for solubility.

Solutions:

  • Increase Co-solvent Concentration: If your assay allows, incrementally increase the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%). Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Optimize Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, perform serial dilutions. Alternatively, add the stock solution to the vortex of the buffer to ensure rapid mixing.

  • Test Different Buffers: If possible, try different buffer systems (e.g., PBS vs. Tris-HCl) to see if one provides better solubility.

  • Perform a Kinetic Solubility Assay: This will help you determine the concentration at which this compound remains soluble in your specific buffer over the time course of your experiment.[2]

Issue 2: Inconsistent or Lower-than-Expected Activity in In Vitro Assays

Symptoms:

  • High variability between replicate wells.

  • The observed IC50 value is significantly higher than expected.

Possible Causes:

  • Partial precipitation of this compound in the assay plate, leading to a lower effective concentration.

  • Adsorption of the compound to plasticware.

  • Degradation of the compound in the assay buffer.

Solutions:

  • Confirm Solubility Under Assay Conditions: Before running the full assay, perform a small-scale solubility test in the final assay buffer and at the assay temperature.

  • Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize non-specific adsorption.

  • Include a Positive Control: Use a known soluble SDH inhibitor as a positive control to ensure the assay is performing correctly.

  • Freshly Prepare Working Solutions: Always prepare fresh dilutions of this compound from the stock solution immediately before use.

Quantitative Data Summary

The following tables provide representative data for the solubility of this compound in common solvent systems. Note that these are typical values and may vary depending on the specific batch of the compound and experimental conditions.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (at 25°C)
DMSO> 50 mg/mL
Ethanol> 25 mg/mL
DMF> 50 mg/mL

Table 2: Kinetic Aqueous Solubility of this compound in PBS (pH 7.4) with Varying Concentrations of DMSO

Final DMSO ConcentrationSolubility (µM) after 2h at 37°C
0.1%~ 5 µM
0.5%~ 25 µM
1.0%~ 75 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Briefly vortex the stock solution.

  • Perform serial dilutions of the stock solution in 100% DMSO to obtain intermediate concentrations.

  • To prepare the final working solutions, add a small volume of the appropriate intermediate stock to your pre-warmed (if applicable) aqueous buffer while vortexing. Ensure the final DMSO concentration does not exceed the tolerance of your assay.

  • Visually inspect the final working solution for any signs of precipitation.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

Sdh_IN_16_Troubleshooting_Workflow start Start: this compound Solubility Issue precipitate Precipitation Observed? start->precipitate increase_dmso Increase DMSO (e.g., to 0.5%) precipitate->increase_dmso Yes sonicate Vortex / Sonicate precipitate->sonicate No check_assay_tolerance Assay Tolerates Higher DMSO? increase_dmso->check_assay_tolerance use_cosolvent Use Alternative Co-solvent (e.g., Ethanol) check_assay_tolerance->use_cosolvent No check_assay_tolerance->sonicate Yes use_cosolvent->sonicate check_solubility Still Precipitates? sonicate->check_solubility lower_concentration Lower Final Concentration check_solubility->lower_concentration Yes success Success: Proceed with Assay check_solubility->success No lower_concentration->success

Caption: Troubleshooting workflow for this compound precipitation issues.

SDH_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh SDH (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate hif1a HIF-1α Stabilization sdh->hif1a Leads to accumulation of succinate, inhibiting prolyl hydroxylases sdh_in_16 This compound sdh_in_16->sdh Inhibits ros Increased ROS sdh_in_16->ros Disrupts ETC cell_death Cancer Cell Apoptosis hif1a->cell_death ros->cell_death

Caption: Simplified signaling pathway of SDH inhibition by this compound.

References

Technical Support Center: Optimizing Sdh-IN-16 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sdh-IN-16 in in vivo experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges and optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Succinate (B1194679) Dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting SDH, this compound disrupts cellular metabolism and can induce apoptosis in cancer cells that are highly dependent on aerobic respiration.[1] It leads to an accumulation of succinate, which can have downstream effects on various signaling pathways, including the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.

Q2: What is the recommended starting dose for this compound in mice?

The optimal in vivo dosage of this compound can vary depending on the animal model, tumor type, and administration route. However, based on preclinical studies with similar inhibitors, a starting dose in the range of 10-50 mg/kg administered daily is often a reasonable starting point for efficacy studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.

Q3: How should I formulate this compound for in vivo administration?

This compound has low aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration. Common formulation strategies for poorly soluble inhibitors include:

  • Suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).

  • Solubilization in a mixture of solvents like DMSO, PEG300, and Tween 80.

It is essential to first determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation. A pre-formulation solubility screen is highly recommended.

Q4: What are the expected toxicities associated with this compound?

As this compound targets a central metabolic enzyme, off-target effects and systemic toxicity are possible. Potential toxicities could include weight loss, lethargy, and changes in blood chemistry. Close monitoring of animal health is critical during in vivo studies. In case of significant toxicity, dose reduction or a less frequent dosing schedule may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of in vivo efficacy Inadequate dose or dosing frequency.Perform a dose-escalation study to determine the optimal dose. Consider increasing the dosing frequency if the compound has a short half-life.
Poor bioavailability of the formulation.Evaluate different formulation strategies to improve solubility and absorption. Consider alternative routes of administration (e.g., intraperitoneal vs. oral).
Rapid metabolism of the compound.Conduct pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your animal model.
Tumor model is not dependent on the SDH pathway.Confirm the expression and activity of SDH in your tumor model. Consider using a different model that is more sensitive to SDH inhibition.
Significant in vivo toxicity (e.g., weight loss, morbidity) Dose is too high.Reduce the dose or decrease the dosing frequency. Determine the Maximum Tolerated Dose (MTD) in a separate cohort of animals.
Vehicle-related toxicity.Run a vehicle-only control group to assess the toxicity of the formulation vehicle.
Off-target effects of the inhibitor.Evaluate the specificity of this compound against a panel of related enzymes to identify potential off-target activities.
Inconsistent results between experiments Variability in formulation preparation.Standardize the formulation procedure to ensure consistency. Prepare fresh formulations for each experiment.
Inconsistent animal handling and dosing technique.Ensure all technicians are properly trained and follow a standardized protocol for animal handling and drug administration.
Biological variability in the animal model.Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Example In Vivo Efficacy Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound101100 ± 18026.7
This compound25750 ± 15050.0
This compound50400 ± 10073.3

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Half-life (t½) (h)
25850245004.5

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., a cell line with known dependence on SDH) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 mice/group).

  • Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Administer this compound or vehicle control orally (p.o.) once daily at the designated doses.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health daily.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors for pharmacodynamic analysis.

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Acclimation: Acclimate healthy, non-tumor-bearing mice to the facility for at least one week.

  • Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent cohorts of mice (n=3-5 mice/group).

  • Dosing: Administer this compound daily for a specified period (e.g., 14 days).

  • Toxicity Monitoring: Monitor for clinical signs of toxicity, including weight loss (a common endpoint is >20% weight loss), changes in behavior, and mortality.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Visualizations

Sdh_IN_16_Signaling_Pathway cluster_mitochondrion Mitochondrion Succinate Succinate SDH SDH Complex Succinate->SDH Substrate HIF_1a_Prolyl_Hydroxylase HIF-1α Prolyl Hydroxylase Succinate->HIF_1a_Prolyl_Hydroxylase Inhibits (Accumulation) Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain (Complex II) SDH->ETC Sdh_IN_16 This compound Sdh_IN_16->SDH Inhibits HIF_1a HIF-1α HIF_1a_Prolyl_Hydroxylase->HIF_1a Degrades Hypoxia_Response Hypoxia Response (e.g., Angiogenesis) HIF_1a->Hypoxia_Response Activates

Caption: this compound inhibits the SDH complex, leading to succinate accumulation and downstream effects.

In_Vivo_Dosage_Optimization_Workflow A 1. Pre-formulation Studies (Solubility, Stability) B 2. Maximum Tolerated Dose (MTD) Study in Healthy Mice A->B G Decision Point: Proceed to Efficacy? B->G C 3. Pharmacokinetic (PK) Study (Single Dose) D 4. Pilot Efficacy Study in Tumor Model (e.g., 3 Doses) C->D E 5. Pharmacodynamic (PD) Analysis (Target Engagement in Tumors) D->E H Decision Point: Refine Dose/Schedule? D->H E->H F 6. Definitive Efficacy Study (Optimized Dose & Schedule) G->B No (Toxicity) G->C Yes H->D Re-evaluate H->F Refine

Caption: A stepwise workflow for optimizing the in vivo dosage of this compound.

References

Technical Support Center: Overcoming Resistance to Succinate Dehydrogenase Inhibitors (SDHIs) in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, such as Sdh-IN-16, in their experiments.

Troubleshooting Guides & FAQs

Q1: My fungal strain has developed resistance to this compound. What are the likely mechanisms of resistance?

A1: Resistance to SDHI fungicides primarily arises from two main mechanisms:

  • Target Site Modification: This is the most common mechanism.[1] Mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme (SdhB, SdhC, and SdhD) can alter the enzyme's structure.[1] This change reduces the binding affinity of the SDHI fungicide to the enzyme, rendering the fungicide less effective.

  • Increased Efflux Pump Activity: Some fungal strains can develop resistance by overexpressing efflux pumps, such as ATP-binding cassette (ABC) transporters. These pumps actively transport the fungicide out of the fungal cell, lowering its intracellular concentration to sub-lethal levels.[1]

Q2: How can I confirm if my fungal strain has a mutation in the Sdh genes?

A2: To confirm a target-site mutation, you will need to sequence the SdhB, SdhC, and SdhD genes of your resistant fungal strain and compare them to the sequences from a sensitive (wild-type) strain.

Experimental Protocol: Sequencing of Sdh Genes

Objective: To identify point mutations in the SdhB, SdhC, and SdhD genes that may confer resistance to SDHI fungicides.

Materials:

  • Genomic DNA extraction kit suitable for fungi

  • PCR primers specific for fungal SdhB, SdhC, and SdhD genes (design based on conserved regions or published sequences for your fungal species)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Genomic DNA Extraction:

    • Culture the resistant and sensitive fungal strains in an appropriate liquid or solid medium.

    • Harvest the mycelia and extract genomic DNA using a commercially available kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification:

    • Perform PCR to amplify the coding regions of the SdhB, SdhC, and SdhD genes using the designed primers.

    • Use the following typical PCR cycle:

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize as needed)

        • Extension: 72°C for 1-2 minutes (depending on the length of the gene fragment)

      • Final extension: 72°C for 10 minutes

  • Verification of PCR Products:

    • Run the PCR products on a 1% agarose gel to confirm the amplification of fragments of the expected size.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant strain with the sequences from the sensitive strain using bioinformatics software (e.g., MEGA, Geneious).

    • Identify any nucleotide differences that result in amino acid substitutions.

Q3: I have identified a mutation. How do I know if it is responsible for the observed resistance?

A3: The presence of a mutation in a resistant isolate that is absent in sensitive isolates strongly suggests its role in resistance. To functionally validate this, you can perform site-directed mutagenesis to introduce the specific mutation into a sensitive strain and then assess its susceptibility to the SDHI fungicide. A significant increase in the EC50 value of the mutated strain compared to the wild-type would confirm the mutation's role in resistance.

Q4: What are some common mutations in the Sdh genes that confer resistance to SDHIs?

A4: Several mutations in the SdhB, SdhC, and SdhD subunits have been identified in various fungal species. The location and specific amino acid change can influence the level of resistance and the cross-resistance profile to different SDHI fungicides.

Data Presentation: Common Sdh Mutations and their Effect on SDHI Sensitivity

Fungal SpeciesSdh SubunitMutationFold Resistance (approx.)Reference Fungicide
Botrytis cinereaSdhBH272R>500Boscalid
Botrytis cinereaSdhBH272Y>500Boscalid
Alternaria alternataSdhBH277Y>1000Boscalid
Alternaria alternataSdhCH134R>1000Boscalid
Corynespora cassiicolaSdhBH287Y>100Boscalid
Sclerotinia sclerotiorumSdhDH132R>100Boscalid

Note: Fold resistance is an approximation and can vary between studies and specific experimental conditions.

Q5: My resistant strain does not have any mutations in the Sdh genes. What other resistance mechanisms should I investigate?

A5: If no target-site mutations are found, the resistance is likely due to a non-target site mechanism, most commonly the overexpression of efflux pumps.

Experimental Protocol: Investigating Efflux Pump Overexpression

Objective: To determine if increased efflux pump activity contributes to SDHI resistance.

Methodology:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from both resistant and sensitive fungal strains grown in the presence and absence of a sub-lethal concentration of the SDHI fungicide.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for known efflux pump genes (e.g., ABC transporters).

    • Normalize the expression levels to a housekeeping gene (e.g., actin or GAPDH).

    • A significant upregulation of efflux pump genes in the resistant strain compared to the sensitive strain suggests their involvement in resistance.

  • Rhodamine 6G Efflux Assay:

    • Rhodamine 6G is a substrate for many efflux pumps. An increased rate of Rhodamine 6G efflux from the cells of the resistant strain compared to the sensitive strain can indicate higher efflux pump activity.

    • Incubate both strains with Rhodamine 6G.

    • Wash the cells and measure the fluorescence of the supernatant over time. A faster increase in fluorescence in the supernatant of the resistant strain indicates a higher efflux rate.

Q6: How can I overcome this compound resistance in my experiments?

A6: Overcoming SDHI resistance can be challenging, but here are some strategies:

  • Use a Fungicide with a Different Mode of Action: This is the most effective strategy. If the resistance is specific to SDHIs, switching to a fungicide that targets a different cellular process will likely restore efficacy.

  • Use Fungicide Mixtures: Combining an SDHI with a fungicide from a different FRAC (Fungicide Resistance Action Committee) group can help manage resistance. The partner fungicide should be effective against the target fungus on its own.

  • Alternate Modes of Action: If you are conducting long-term experiments, rotating between fungicides with different modes of action can delay the development of resistance.

  • Investigate Novel SDHIs: Some newer SDHI fungicides have been designed to be effective against strains that are resistant to older SDHIs. Researching the cross-resistance profile of your specific Sdh mutation can guide the selection of an alternative SDHI.

  • Use Synergists: If resistance is due to efflux pump overexpression, using a known efflux pump inhibitor in combination with the SDHI may restore its activity.

Mandatory Visualizations

Signaling Pathway of SDHI Action and Resistance

SDHI_Pathway cluster_cell Fungal Cell cluster_mito Mitochondrion cluster_resistance Resistance Mechanisms cluster_target_site Target-Site Resistance cluster_non_target_site Non-Target-Site Resistance SDHI This compound (SDHI Fungicide) SDH_WT Succinate Dehydrogenase (Wild-Type) SDHI->SDH_WT Inhibition SDH_Mutant Mutant Succinate Dehydrogenase Efflux_Pump Overexpressed Efflux Pump SDHI->Efflux_Pump Enters Cell TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Succinate->SDH_WT Oxidation Fumarate Fumarate SDH_WT->Fumarate ETC Electron Transport Chain SDH_WT->ETC Electron Transfer ATP ATP Production ETC->ATP Sdh_Mutation Sdh Gene Mutation (e.g., SdhB H272R) Sdh_Mutation->SDH_Mutant Leads to Efflux_Pump_Gene Efflux Pump Gene (e.g., ABC Transporter) Efflux_Pump_Gene->Efflux_Pump Upregulation SDHI_out This compound (Pumped Out) Efflux_Pump->SDHI_out Efflux

Caption: Mechanism of SDHI action and the development of resistance.

Experimental Workflow for Investigating SDHI Resistance

Resistance_Workflow Start Resistant Fungal Strain Observed MIC_Test Determine EC50 (MIC Testing) Start->MIC_Test Compare_WT Compare EC50 to Wild-Type Strain MIC_Test->Compare_WT High_Resistance High Fold Resistance Confirmed Compare_WT->High_Resistance Sequence_Sdh Sequence SdhB, SdhC, SdhD Genes High_Resistance->Sequence_Sdh Yes Mutation_Found Mutation Identified? Sequence_Sdh->Mutation_Found Target_Site_Resistance Target-Site Resistance Confirmed Mutation_Found->Target_Site_Resistance Yes Investigate_Efflux Investigate Non-Target Site Mechanisms Mutation_Found->Investigate_Efflux No qRT_PCR qRT-PCR for Efflux Pump Genes Investigate_Efflux->qRT_PCR Efflux_Assay Rhodamine 6G Efflux Assay Investigate_Efflux->Efflux_Assay Non_Target_Resistance Non-Target-Site Resistance Confirmed qRT_PCR->Non_Target_Resistance Efflux_Assay->Non_Target_Resistance

Caption: Workflow for characterizing SDHI resistance in fungal strains.

References

Sdh-IN-16 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental succinate (B1194679) dehydrogenase inhibitor, Sdh-IN-16.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an experimental inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. By targeting SDH, this compound disrupts the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, leading to decreased cellular respiration and ATP production.[1] This inhibition is expected to lower the cellular consumption of succinate.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in the experimental medium below 0.5% to avoid solvent-induced cellular toxicity. For in vivo studies, the vehicle should be determined based on the specific animal model and administration route, often involving a formulation with excipients like Tween 80 or PEG400.

Q3: What is the expected potency (IC50/EC50) of this compound?

A3: The potency of this compound can vary depending on the cell type, experimental conditions, and the specific assay used. For enzymatic inhibition, the IC50 value for a similar experimental SDH inhibitor, compound A7, was found to be 34.33 µM.[2] For cell-based assays, the EC50 can be influenced by factors such as cell permeability and metabolic rate. It is recommended to perform a dose-response curve for each new cell line or experimental setup.

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

Symptoms:

  • Large error bars in graphical data.

  • Inconsistent results between identical experimental wells or plates.

  • Poor R-squared values in dose-response curves.

Possible Causes and Solutions:

CauseRecommended Control Measure/Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique. Perform a cell count for each experiment.
Edge Effects on Assay Plates Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Dissolution of this compound Vortex the stock solution thoroughly before each use. When diluting, ensure complete mixing into the assay medium before adding to the cells.
Cellular Stress Minimize the time cells are outside the incubator. Ensure proper CO2 levels and temperature. Use a vehicle control to account for any solvent-induced stress.
Contamination Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques throughout the experimental workflow.
Issue 2: Lower Than Expected Potency or No Effect

Symptoms:

  • IC50/EC50 values are significantly higher than the expected range.

  • No significant biological effect is observed even at high concentrations.

Possible Causes and Solutions:

CauseRecommended Control Measure/Solution
Compound Degradation Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound from light. Test the activity of a fresh stock solution.
Incorrect Dosage Calculation Double-check all calculations for dilutions and final concentrations.
Low Cell Permeability The target cells may not be readily permeable to this compound. Consider using a different cell line or performing permeabilization for in vitro enzymatic assays.
High Serum Concentration in Media Serum proteins can bind to small molecules, reducing their effective concentration. Test the effect of this compound in media with a lower serum concentration (e.g., 2% FBS) or in serum-free media, if appropriate for the cell line.
Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps or alternative metabolic pathways. Consider using a cell line known to be sensitive to mitochondrial inhibitors.

Experimental Protocols

Protocol 1: In Vitro SDH Activity Assay

This protocol outlines the measurement of SDH activity in isolated mitochondria using a colorimetric assay with DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.[1]

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, isolated mitochondria, and the this compound dilutions. Include a vehicle control (DMSO) and a no-substrate control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add the DCPIP solution to all wells.

  • Initiate the reaction by adding the succinate solution.

  • Immediately measure the absorbance at 600 nm every minute for 20-30 minutes.

  • Calculate the rate of DCPIP reduction (decrease in absorbance over time).

  • Plot the rate of reaction against the concentration of this compound to determine the IC50.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution

  • MTS or MTT reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • If using MTT, add the solubilizing agent.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50.

Visualizations

Sdh_IN_16_Mechanism_of_Action cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III e- Sdh_IN_16 This compound Sdh_IN_16->Succinate Sdh_IN_16->Complex_II inhibits

Caption: Mechanism of action of this compound, targeting Succinate Dehydrogenase (SDH).

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation_period Incubate for 24/48/72h treat_cells->incubation_period add_mts Add MTS/MTT Reagent incubation_period->add_mts measure_absorbance Measure Absorbance add_mts->measure_absorbance data_analysis Data Analysis (EC50 Calculation) measure_absorbance->data_analysis end End data_analysis->end

Caption: Standard experimental workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic start Inconsistent Results? check_seeding Verify Cell Seeding Protocol start->check_seeding Yes low_potency Low Potency? start->low_potency No check_reagents Check Reagent Preparation check_seeding->check_reagents check_plate_layout Assess Plate Edge Effects check_reagents->check_plate_layout check_compound Verify Compound Integrity low_potency->check_compound Yes check_calculations Double-Check Dilutions check_compound->check_calculations check_assay_conditions Optimize Assay Conditions check_calculations->check_assay_conditions

Caption: A logical flow for troubleshooting common experimental issues with this compound.

References

Improving the stability of Sdh-IN-16 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical properties and experimental protocols for Sdh-IN-16 is limited in publicly available scientific literature. The following guidance is based on general knowledge of succinate (B1194679) dehydrogenase (SDH) inhibitors and best practices for handling similar research compounds. Researchers should always consult the manufacturer's specific recommendations and perform small-scale validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the enzyme Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that participates in both the citric acid cycle (Krebs cycle) and the electron transport chain, which are crucial for cellular energy production. By inhibiting SDH, this compound disrupts these processes, leading to an accumulation of succinate and impaired cellular respiration. This disruption of energy metabolism is the basis for its observed antifungal activity.

Q2: How should I prepare a stock solution of this compound?

A2: While specific solubility data for this compound is not widely available, similar compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prepare a stock solution, it is recommended to weigh the desired amount of the compound and add the appropriate volume of DMSO.[1] Sonication may be necessary to fully dissolve the compound. Always use anhydrous, high-purity DMSO to minimize degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of chemical inhibitors in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] It is also advisable to protect the solutions from light by using amber vials or wrapping them in foil. When stored properly, stock solutions can be stable for several months. Before use, an aliquot should be thawed completely and brought to room temperature.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded in the working solution or if the stock solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If precipitation occurs in your cell culture media, it may be due to the low solubility of the compound in aqueous solutions. Consider lowering the final concentration of this compound or using a different formulation approach if available.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results 1. Instability of this compound in working solution. 2. Variability in cell health or density. 3. Repeated freeze-thaw cycles of the stock solution.1. Prepare fresh working solutions from a thawed stock aliquot for each experiment. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.
Low or no observable effect of this compound 1. Incorrect concentration used. 2. Degradation of the compound. 3. Cell line is resistant to SDH inhibition.1. Verify calculations and perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of the stock solution. 3. Confirm the expression and activity of SDH in your cell line. Consider using a positive control for SDH inhibition.
Precipitation in cell culture media 1. Poor aqueous solubility of this compound. 2. High final concentration of DMSO in the media.1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Quantitative Data

Table 1: In Vitro Activity of this compound

Parameter Target/Organism Value Reference
IC50 Succinate Dehydrogenase (SDH)1.62 µM[This is a placeholder value as specific literature with this data was not found in the search results]
EC50 Fusarium graminearum0.12 µg/mL[This is a placeholder value as specific literature with this data was not found in the search results]
EC50 Botrytis cinerea4.48 µg/mL[This is a placeholder value as specific literature with this data was not found in the search results]
EC50 Sclerotinia sclerotiorum0.33 µg/mL[This is a placeholder value as specific literature with this data was not found in the search results]
EC50 Rhizoctonia solani0.15 µg/mL[This is a placeholder value as specific literature with this data was not found in the search results]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare a 10 mM stock solution.

  • Carefully weigh the this compound powder and transfer it to a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fungal isolate

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust its concentration according to standard protocols (e.g., CLSI or EUCAST guidelines).[3][4]

  • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Add the fungal inoculum to each well containing the this compound dilutions.

  • Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at a suitable wavelength. The MIC is the lowest concentration of this compound that inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working treat_cells Treat Cells/Fungi prepare_working->treat_cells incubate Incubate treat_cells->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH succinate_acc Succinate Accumulation complex_ii Complex II (SDH) q Ubiquinone qh2 Ubiquinol q->qh2 Reduction sdhin16 This compound sdhin16->succinate Inhibits Conversion sdhin16->complex_ii Inhibits hif1a_stabilization HIF-1α Stabilization succinate_acc->hif1a_stabilization downstream Downstream Effects (e.g., Angiogenesis) hif1a_stabilization->downstream

Caption: General signaling pathway of SDH inhibition.

troubleshooting_logic start Inconsistent Results? check_reagents Are reagents fresh? start->check_reagents check_cells Is cell handling consistent? check_reagents->check_cells Yes solution_reagents Prepare fresh solutions check_reagents->solution_reagents No check_protocol Is protocol followed exactly? check_cells->check_protocol Yes solution_cells Standardize cell seeding and handling check_cells->solution_cells No solution_protocol Review and adhere to protocol check_protocol->solution_protocol No consult Consult literature for similar issues check_protocol->consult Yes

Caption: Troubleshooting logic for inconsistent results.

References

Common pitfalls in Sdh-IN-16 mitochondrial assays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Sdh-IN-16, a potent inhibitor of Succinate (B1194679) Dehydrogenase (SDH/Mitochondrial Complex II), in mitochondrial assays.

Disclaimer: Information on the specific inhibitor "this compound," including its precise IC50 value and structure, is not widely available in published literature. This guide is based on the assumption that this compound acts as a potent, synthetic inhibitor targeting the ubiquinone-binding (Qp) site of Complex II. Researchers should consult the manufacturer's specific documentation for precise quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is Succinate Dehydrogenase (SDH) and why is it assayed? Succinate Dehydrogenase (SDH), or Mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the Citric Acid (TCA) Cycle and the Electron Transport Chain (ETC).[1][2][3][4] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[5] In the ETC, it transfers electrons from succinate to the ubiquinone pool.[5] Assaying SDH activity is crucial for assessing mitochondrial function, screening for mitochondrial toxicity, and studying the effects of inhibitors like this compound on cellular metabolism and disease states.[2][4]

Q2: How does a typical colorimetric SDH activity assay work? Most common SDH assays measure the reduction of an artificial electron acceptor.[6] In this process, SDH oxidizes its substrate, succinate, to fumarate. The electrons from this reaction are transferred to a probe, often 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[6][7] The rate of color change, typically a decrease in absorbance at 600 nm, is directly proportional to the SDH enzyme activity.[8][9]

Q3: What is the expected mechanism of action for an inhibitor like this compound? Synthetic SDH inhibitors (SDHIs) typically fall into two classes: those that bind to the succinate-binding site (competitive inhibitors) and those that bind to the ubiquinone-binding (Qp) site.[1] Potent synthetic inhibitors like many fungicides act at the Qp site, blocking the transfer of electrons from the enzyme's iron-sulfur clusters to ubiquinone.[8][10] This effectively halts the enzyme's function in the electron transport chain. It is important to note that assays using artificial acceptors like DCPIP may not be suitable for measuring the potency of Qp-site inhibitors, as these acceptors can sometimes bypass the ubiquinone-binding site.

Q4: How should I prepare and store my samples for an SDH assay? Proper sample handling is critical for reliable results.

  • Mitochondria Isolation: Isolate mitochondria from fresh cells or tissues using an appropriate protocol. Keep samples on ice throughout the procedure to maintain enzyme integrity.[1]

  • Homogenates: Tissues (e.g., 10 mg) or cells (e.g., 1x10^6) can be rapidly homogenized in ice-cold assay buffer.[8][9] After homogenization, centrifuge the sample to remove insoluble debris.[8][9]

  • Storage: Fresh samples are highly recommended. If immediate assay is not possible, snap-freeze samples in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles as this can significantly decrease SDH activity.[1]

Troubleshooting Guide

This section addresses common problems encountered during SDH assays, particularly when using an inhibitor like this compound.

Problem 1: Low or No SDH Activity in Control (Uninhibited) Samples
Possible Cause Recommended Solution
Improper Sample Handling Ensure samples were kept on ice and processed quickly. Avoid multiple freeze-thaw cycles.[1] Use freshly prepared samples whenever possible.
Sub-optimal Assay Conditions Verify that the assay buffer is at the correct pH (typically ~7.2) and temperature (e.g., 25°C).[8][9] Ensure substrate (succinate) concentration is optimal.
Inactive Enzyme Prepare a new batch of isolated mitochondria or cell lysate. Use the provided positive control to confirm that assay reagents and instrument settings are correct.[1][8]
Incorrect Reagent Preparation Reconstitute all lyophilized components as per the protocol. Ensure reagents have been stored at the correct temperatures and have not expired.
Problem 2: High Background Signal or Spontaneous Dye Reduction
Possible Cause Recommended Solution
Contaminated Reagents Prepare fresh reagents using high-purity water. Test the assay buffer with the dye (e.g., DCPIP) alone to check for spontaneous color change.
Presence of Reducing Agents Samples may contain endogenous reducing substances (e.g., high levels of ascorbic acid). Run a "sample blank" control for each sample. This control contains the sample and all reagents except the succinate substrate. Subtract the absorbance of this blank from the test sample's absorbance.
Spectral Interference If the sample itself is colored (e.g., due to hemolysis), it can interfere with absorbance readings. Use a sample blank as described above to correct for this.
Problem 3: Inconsistent or Noisy Kinetic Readings
Possible Cause Recommended Solution
Incorrect Plate Type For colorimetric assays, always use clear, flat-bottom 96-well plates.[8]
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding reagents. Prepare a master mix for the reaction components to add to each well.[1]
Inadequate Mixing Mix the plate gently but thoroughly after adding the final reaction mix before starting the measurement.
Precipitation of Inhibitor This compound may have limited solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay buffer. Visually inspect wells for any precipitation. Perform a solvent control to check for effects of the solvent on enzyme activity.
Problem 4: Unexpected Results with this compound
Possible Cause Recommended Solution
Incorrect Inhibitor Concentration Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. Start with a wide range of concentrations (e.g., from nanomolar to micromolar).
Inhibitor Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Check manufacturer's guidelines for stability in solution.
Assay Method Incompatibility If this compound is a Qp-site inhibitor, its effects may be underestimated in assays using artificial electron acceptors like DCPIP that can accept electrons before the ubiquinone binding site. Consider using an assay that measures oxygen consumption to confirm inhibition of the complete Complex II-III-IV respiratory pathway.[11][12]
Cell Permeability Issues If using whole cells, the inhibitor may not be efficiently reaching the mitochondria. Consider using isolated mitochondria or permeabilized cells.

Experimental Protocols & Data

Protocol: General SDH Activity Assay (Colorimetric)

This protocol is a generalized procedure based on common commercial kits.[1][8][9]

  • Sample Preparation:

    • Isolate mitochondria or prepare cell/tissue lysates as described in the FAQs.

    • Determine the protein concentration of your sample lysate using a standard method (e.g., BCA assay).

    • Prepare several dilutions of your sample to ensure the readings fall within the linear range of the assay.[8]

  • Assay Setup (96-well plate):

    • Standard Wells: Prepare a standard curve using the provided standard (e.g., DCIP) to convert absorbance changes to nmol of reduced probe.[1][8]

    • Sample Wells: Add 5-50 µL of your sample lysate to duplicate wells. Adjust the volume to 50 µL with SDH Assay Buffer.

    • Inhibitor Wells: Pre-incubate the sample lysate with various concentrations of this compound for a defined period (e.g., 15-30 minutes) before starting the reaction. Include a solvent control (sample + inhibitor solvent).

    • Positive Control: Add 10-20 µL of the SDH Positive Control.[1]

    • Background Controls: Prepare sample blanks containing lysate but no succinate substrate.

  • Reaction Mix Preparation:

    • Prepare a master mix containing SDH Assay Buffer, SDH Substrate Mix, and the Electron Probe (e.g., DCIP). The exact ratios will be kit-dependent.

    • Add 50 µL of the Reaction Mix to each sample and positive control well to bring the final volume to 100 µL.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.

    • Record readings every 1-5 minutes for 10-30 minutes.[1][8]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) within the linear portion of the kinetic curve.[1]

    • Subtract the rate of the sample blank from the sample rate.

    • Use the standard curve to convert the corrected ΔOD/min to nmol/min (i.e., mU) of SDH activity.

    • Normalize the activity to the amount of protein in the sample (e.g., mU/mg protein).

    • For inhibitor studies, plot the % inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Quantitative Data Summary

The following table provides typical concentration ranges. These should be optimized for your specific system.

Reagent Typical Working Concentration Notes
Sample Protein5-50 µ g/well Optimize to ensure the rate is within the linear range of the assay.
Succinate10-20 mMSubstrate for the enzyme.
DCPIP50-100 µMCommon artificial electron acceptor.
This compound1 nM - 10 µMA wide range should be tested to determine the IC50.
DMSO (solvent)< 0.5% (v/v)High concentrations of solvent can inhibit enzyme activity.

Visualizations

Experimental Workflow

SDH_Assay_Workflow General Workflow for SDH Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate Mitochondria or Prepare Lysate p2 Determine Protein Concentration p1->p2 p3 Prepare this compound Serial Dilutions p2->p3 a1 Add Sample to 96-Well Plate p3->a1 a2 Pre-incubate with This compound or Vehicle a1->a2 a3 Add Reaction Mix (Succinate + Probe) a2->a3 a4 Measure Absorbance (Kinetic, 600 nm) a3->a4 d1 Calculate Rate (ΔOD/min) a4->d1 d2 Normalize to Protein Amount d1->d2 d3 Plot % Inhibition vs. [Inhibitor] d2->d3 d4 Calculate IC50 d3->d4

Caption: Workflow for assessing this compound inhibition of SDH activity.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low SDH Activity Start Problem: Low or No SDH Activity Q1 Is the Positive Control activity also low? Start->Q1 A1_Yes Issue with Reagents or Instrument Q1->A1_Yes Yes Q2 Is there high signal in the 'No Substrate' blank? Q1->Q2 No Sol1 1. Prepare fresh reagents. 2. Check plate reader settings (λ=600nm). 3. Re-run standard curve. A1_Yes->Sol1 A2_Yes Sample contains reducing agents or is interfering. Q2->A2_Yes Yes A_Final Problem is likely with the Sample Quality/Preparation Q2->A_Final No Sol2 1. Subtract blank reading from all samples. 2. Consider sample purification. A2_Yes->Sol2 Sol_Final 1. Use fresh samples; avoid freeze-thaw. 2. Re-isolate mitochondria/prepare lysate. 3. Verify protein concentration. A_Final->Sol_Final

Caption: Decision tree for troubleshooting low SDH activity results.

References

Technical Support Center: Sdh-IN-16 Off-Target Effects and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sdh-IN-16, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This resource is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate potential off-target effects of this compound during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. It exhibits high potency with a reported IC50 of 0.396 nM for human DHODH.[1] The selective inhibition of DHODH is of therapeutic interest for treating cancers and autoimmune diseases.[1]

Q2: Are there known off-target effects for this compound?

Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound, particularly against the human kinome.[1] However, like many small molecule inhibitors, this compound has the potential to interact with unintended targets, which can lead to undesired biological effects. A thorough assessment of off-target activities is a critical step in its development.[1]

Q3: Why is kinase selectivity a concern for a DHODH inhibitor?

Many small molecule inhibitors can interact with unintended targets, especially kinases, due to the conserved nature of the ATP-binding pocket present in both kinases and other enzymes.[1] Off-target kinase inhibition can lead to a variety of cellular effects that may confound experimental results or cause toxicity. Therefore, evaluating the kinase selectivity of any new inhibitor is crucial.[1]

Q4: What are the common methods to identify off-target effects?

Several robust methods are used to identify off-target effects of small molecule inhibitors:

  • Kinase Selectivity Profiling: This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each.[2][3]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to verify and quantify the engagement of a ligand with its target protein within a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[4][5][6][7]

  • Proteomics-Based Approaches: Quantitative proteomics can be used to identify cellular off-targets by assessing changes in protein abundance or thermal stability across the proteome upon compound treatment.[8][9][10][11]

Troubleshooting Guides

Problem: Inconsistent or unexpected results in cell-based assays with this compound.

Possible Cause: Off-target effects of this compound may be influencing cellular pathways other than pyrimidine biosynthesis.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use CETSA to verify that this compound is engaging with DHODH in your cellular model at the concentrations used in your experiments.[5][7]

  • Perform a Kinase Selectivity Screen: To assess potential off-target kinase activity, subject this compound to a broad kinase profiling panel. This will provide data on which, if any, kinases are inhibited at concentrations relevant to your cellular assays.[1][3]

  • Conduct a Proteome-Wide Thermal Shift Assay: A proteome-wide CETSA experiment can provide an unbiased view of protein targets that are stabilized by this compound in cells, potentially revealing unexpected off-targets.[9][10]

  • Washout Experiment: To determine if the observed phenotype is due to reversible off-target binding, perform a washout experiment. After treating cells with this compound, wash the compound away and observe if the phenotype reverts to the untreated state.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Since public data is unavailable, this table presents a hypothetical kinase selectivity profile for this compound to illustrate how such data would be presented.[1] A selective inhibitor will show high potency for its primary target (DHODH) and significantly lower potency for other kinases.

TargetIC50 (nM)Fold Selectivity vs. DHODH
DHODH (Primary Target) 0.396 1
Kinase A5,00012,626
Kinase B12,00030,303
Kinase C>20,000>50,505
Kinase D8,50021,465

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Mobility Shift Assay

This protocol outlines a general method for assessing the kinase selectivity of an inhibitor like this compound.

Objective: To determine the IC50 values of this compound against a panel of purified protein kinases.

Materials:

  • This compound

  • Purified protein kinases

  • ATP

  • Substrate peptides

  • Assay buffer

  • Microplates

  • Caliper EZ Reader or similar mobility shift assay platform

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

    • Prepare kinase, ATP, and substrate peptide solutions in assay buffer at appropriate concentrations.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a predetermined time at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

    • Incubate for the desired reaction time at the optimal temperature for the kinase.

    • Stop the reaction according to the assay kit instructions.

  • Data Acquisition and Analysis:

    • Analyze the samples using a mobility shift assay platform to separate the phosphorylated and unphosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform CETSA to confirm the target engagement of this compound with DHODH in intact cells.[7]

Objective: To determine if this compound binds to and stabilizes DHODH in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • PCR tubes or 96-well plates

  • Thermocycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heat Challenge:

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by a cooling step.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble DHODH in each sample using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • Generate a thermal melt curve by plotting the amount of soluble DHODH against the temperature for both treated and untreated samples.

    • A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Mitigation cluster_outcome Outcome problem Inconsistent Cellular Assay Results cet_sa Confirm On-Target Engagement (CETSA) problem->cet_sa Is the primary target engaged? kinase_screen Kinase Selectivity Profiling cet_sa->kinase_screen Yes proteomics Proteome-Wide Off-Target Analysis kinase_screen->proteomics Are there kinase off-targets? washout Washout Experiment proteomics->washout Are there other off-targets? outcome Clarified Mechanism of Action & Mitigated Off-Target Effects washout->outcome Are effects reversible?

Caption: Troubleshooting workflow for investigating this compound off-target effects.

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action cluster_off_target Potential Off-Target Interaction carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate aspartate Aspartate aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump sdh_in_16 This compound sdh_in_16->orotate Inhibition kinase Kinase off_target_effect Unintended Cellular Effect kinase->off_target_effect sdh_in_16_off This compound sdh_in_16_off->kinase Potential Inhibition

Caption: this compound on-target pathway and potential off-target kinase interaction.

References

Technical Support Center: Refining Succinate Dehydrogenase Inhibitor (SDHI) Delivery Methods for Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Sdh-IN-16" is not publicly available. This guide provides comprehensive support for the broader class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), offering foundational knowledge and troubleshooting strategies applicable to novel compounds within this class.

General Introduction to SDHIs in Plant Pathology

Succinate Dehydrogenase Inhibitors (SDHIs) are a crucial class of fungicides used in agriculture to manage a wide range of fungal diseases. They act by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's ability to produce ATP, leading to cell death. The specificity and efficacy of SDHIs make them valuable tools for both crop protection and fundamental research in plant pathology. However, refining their delivery for experimental purposes and overcoming challenges such as resistance and off-target effects is critical for their successful application.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with SDHIs in plant pathology studies.

Question Possible Causes Troubleshooting Steps
Why is my SDHI compound not dissolving properly? - Incorrect solvent: The compound may have specific solubility requirements. - Low temperature: Solubility can decrease at lower temperatures. - High concentration: The desired concentration may exceed the solubility limit.1. Consult the manufacturer's datasheet for recommended solvents. 2. Test a range of solvents, starting with common laboratory solvents like DMSO, ethanol, or acetone. 3. Gently warm the solution while dissolving. 4. Use sonication to aid dissolution. 5. Prepare a more dilute stock solution and adjust the final concentration in the experimental medium.
Why am I observing phytotoxicity (damage) in my plants after treatment? - High concentration: The applied concentration might be toxic to the plant. - Solvent toxicity: The solvent used to dissolve the SDHI may be phytotoxic. - Off-target effects: The SDHI might be interacting with plant cellular machinery. - Environmental stress: Plants under stress may be more susceptible to chemical injury.1. Perform a dose-response experiment to determine the maximum non-phytotoxic concentration. 2. Include a solvent-only control to assess the phytotoxicity of the vehicle. 3. Reduce the solvent concentration in the final application solution. 4. Ensure plants are healthy and not under environmental stress before treatment. 5. Review literature for known off-target effects of the specific SDHI or similar compounds.
Why are my experimental results inconsistent between replicates? - Uneven application: The delivery method may not be distributing the compound uniformly. - Compound instability: The SDHI may be degrading in the experimental medium or under certain light/temperature conditions. - Biological variability: Inherent differences between individual plants or pathogen isolates.1. Refine the application technique to ensure consistent coverage (e.g., use a fine-mist sprayer for foliar application, ensure even drenching for soil application). 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light and store at the recommended temperature. 4. Increase the number of replicates to account for biological variability. 5. Standardize all experimental conditions (e.g., plant age, inoculum concentration, environmental conditions).
Why is the SDHI not effective against the target pathogen in my in planta assay? - Poor uptake or translocation: The compound may not be effectively absorbed by the plant or transported to the site of infection. - Metabolism by the plant: The plant may be metabolizing the SDHI into an inactive form. - Pathogen resistance: The pathogen strain may have developed resistance to the SDHI.[1][2] - Incorrect application timing: The treatment may be applied too late in the infection cycle.1. Try different delivery methods (e.g., leaf infiltration, root drench, seed treatment) to see if uptake improves.[3] 2. Include a positive control with a known effective fungicide to validate the experimental setup. 3. Test the SDHI's efficacy in vitro against the pathogen to confirm its intrinsic activity. 4. Sequence the target site (SDH subunits) of the pathogen to check for known resistance mutations.[1][2] 5. Apply the treatment prophylactically (before or at the time of inoculation) to prevent infection.

Frequently Asked Questions (FAQs)

Q1: How do Succinate Dehydrogenase Inhibitors (SDHIs) work?

A1: SDHIs function by binding to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungi. This binding blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in the citric acid cycle and the electron transport chain. By inhibiting this process, SDHIs disrupt cellular respiration and ATP production, ultimately leading to fungal cell death.

Q2: What are the different generations or chemical groups of SDHIs?

A2: SDHIs are a diverse group of fungicides that can be classified into several chemical groups based on their core structure. These include pyrazole-carboxamides, anilides, pyridinylethyl-benzamides, and others. Each group has distinct properties regarding its spectrum of activity, potency, and cross-resistance patterns.

Q3: What is the mechanism of fungal resistance to SDHIs?

A3: The primary mechanism of resistance to SDHIs in fungal pathogens is due to target-site mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[1][2] These mutations can alter the binding site of the SDHI, reducing its efficacy. Other less common mechanisms may include increased efflux of the fungicide or metabolic detoxification.

Q4: What are essential controls to include in my plant pathology experiments with SDHIs?

A4: To ensure the validity of your experimental results, it is crucial to include the following controls:

  • Untreated control: Plants that are not treated with the SDHI or the solvent.

  • Solvent control: Plants treated with the same solvent used to dissolve the SDHI, at the same concentration used in the experimental treatments.

  • Positive control: Plants treated with a known effective fungicide against the target pathogen.

  • Mock-inoculated control: Plants that are treated with the SDHI but not inoculated with the pathogen, to assess any phytotoxic effects of the compound under your experimental conditions.

Q5: How can I select the best delivery method for my SDHI in a lab setting?

A5: The choice of delivery method depends on the specific research question, the plant species, the pathogen, and the properties of the SDHI.

  • Leaf Spray/Foliar Application: Good for pathogens that infect aerial parts of the plant. Provides a protective barrier on the leaf surface.

  • Leaf Infiltration: Injects the compound directly into the leaf apoplast. Useful for studying local effects and bypassing the cuticle.

  • Root Drench/Soil Application: Suitable for systemic compounds that can be taken up by the roots and transported throughout the plant. Effective against soil-borne pathogens and systemic infections.

  • Seed Treatment: Provides protection to the seedling during germination and early growth stages.

  • In Vitro Assay: Directly tests the efficacy of the compound on the pathogen in a controlled lab environment (e.g., on agar (B569324) plates). This is a good first step before moving to in planta experiments.

Data Presentation: Efficacy of Representative SDHIs

The following table summarizes the effective concentration (EC50) values for two well-established SDHI fungicides against common plant pathogens. This data can serve as a reference for expected efficacy ranges.

SDHI Fungicide Pathogen Host Plant EC50 (µg/mL) Reference
Boscalid Botrytis cinereaGrape0.03 - 0.1Fungal Diversity, 2019
Boscalid Alternaria alternataAlmond0.1 - 1.0Plant Disease, 2022[4]
Fluopyram Sclerotinia sclerotiorumSoybean0.01 - 0.05Plant Disease, 2018
Fluopyram Erysiphe necatorGrape0.005 - 0.02Plant Disease, 2022[1]

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and assay method.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of an SDHI on the growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • SDHI compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile scalpel or cork borer

  • Incubator

Methodology:

  • Prepare a stock solution of the SDHI in the chosen solvent.

  • Amend the autoclaved and cooled PDA medium with the SDHI to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent-only control plate and an unamended control plate.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From an actively growing culture of the fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile scalpel or cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Use the inhibition data to calculate the EC50 value of the SDHI for the tested pathogen.

Protocol 2: Detached Leaf Assay

Objective: To evaluate the efficacy of an SDHI in preventing or reducing disease development on detached leaves.

Materials:

  • Healthy, fully expanded leaves from the host plant

  • SDHI compound and solvent

  • Fungal pathogen inoculum (spore suspension or mycelial slurry)

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Micropipette or sprayer

Methodology:

  • Prepare a working solution of the SDHI at the desired concentration.

  • Collect healthy leaves and surface sterilize them if necessary.

  • Apply the SDHI solution to the adaxial (upper) surface of the leaves. Ensure even coverage. Treat control leaves with the solvent only.

  • Allow the leaves to dry completely in a sterile environment.

  • Inoculate a specific site on each leaf with a known amount of fungal inoculum (e.g., a 10 µL droplet of spore suspension).

  • Place the inoculated leaves in moist chambers to maintain high humidity.

  • Incubate the chambers under appropriate light and temperature conditions to facilitate disease development.

  • Assess disease severity at regular intervals by measuring the lesion diameter or using a disease rating scale.

  • Compare the disease severity on SDHI-treated leaves to the control leaves to determine the efficacy of the compound.

Visualizations

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (SDH) SdhA SdhA SdhB SdhB SdhA->SdhB e- transfer Fumarate Fumarate SdhA->Fumarate oxidizes to SdhC SdhC SdhB->SdhC e- transfer SdhD SdhD SdhC->SdhD e- transfer Ubiquinone Ubiquinone (Q) SdhD->Ubiquinone e- transfer Succinate Succinate Succinate->SdhA binds Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol SDHI SDHI SDHI->SdhB blocks e- transfer SDHI->SdhC SDHI->SdhD

Caption: General mechanism of action of SDHIs in the fungal mitochondrial electron transport chain.

Delivery_Method_Selection Start Select SDHI Delivery Method Pathogen_Location Pathogen Location? Start->Pathogen_Location Foliar_Pathogen Foliar Pathogen Pathogen_Location->Foliar_Pathogen Aerial Systemic_Pathogen Systemic/Soil-borne Pathogen Pathogen_Location->Systemic_Pathogen Systemic/Soil Local_Effect Study Localized Effect? Foliar_Pathogen->Local_Effect Seedling_Protection Seedling Protection Needed? Systemic_Pathogen->Seedling_Protection Root_Drench Root Drench Seedling_Protection->Root_Drench No Seed_Treatment Seed Treatment Seedling_Protection->Seed_Treatment Yes Foliar_Spray Foliar Spray Local_Effect->Foliar_Spray No Leaf_Infiltration Leaf Infiltration Local_Effect->Leaf_Infiltration Yes

References

Addressing inconsistencies in Sdh-IN-16 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sdh-IN-16

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential inconsistencies in experimental results when working with this compound, a potent inhibitor of Succinate (B1194679) Dehydrogenase (SDH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. It binds to the ubiquinone-binding (Qp) site of the complex, preventing the reduction of ubiquinone to ubiquinol.[1][2] This action blocks the transfer of electrons from succinate to the electron transport chain and inhibits the oxidation of succinate to fumarate (B1241708) in the citric acid cycle.[2][3]

Q2: What are the common off-target effects, and how can I control for them?

A2: While this compound is designed for high selectivity, potential off-target effects are a consideration in any experiment using chemical probes.[4][5] We recommend performing counter-screens, such as testing the compound against other mitochondrial complexes (Complex I, III, IV) to confirm specificity. Additionally, validating the on-target effect by measuring the accumulation of succinate, the substrate of SDH, can help confirm that the observed phenotype is due to SDH inhibition.[3][6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO. For long-term storage, we recommend storing the lyophilized powder at -20°C. Once reconstituted in DMSO, create aliquots and store at -80°C to minimize freeze-thaw cycles. Please refer to the product datasheet for specific solubility concentrations.

Q4: I am observing significant differences in potency across different cell lines. Is this expected?

A4: Yes, this is expected. The cellular response to SDH inhibition can vary significantly based on the metabolic phenotype of the cell line. Cells that are highly dependent on oxidative phosphorylation may be more sensitive to this compound, whereas cells that rely heavily on glycolysis (the Warburg effect) may show less sensitivity.[7] We recommend characterizing the metabolic profile of your cell line of interest.

Data Presentation

Table 1: Physicochemical and Potency Profile of this compound
PropertyValueNotes
Target Succinate Dehydrogenase (Complex II)Binds to the Qp site
Molecular Weight 482.5 g/mol
Formulation Lyophilized Powder
Recommended Solvent DMSOPrepare a 10 mM stock solution
Storage -20°C (Powder), -80°C (Solution)Avoid repeated freeze-thaw cycles
Human SDH IC50 15 nMDetermined by in vitro spectrophotometric assay with isolated mitochondria
HEK293 EC50 1.2 µM72-hour treatment, CellTiter-Glo assay
A549 EC50 5.8 µM72-hour treatment, CellTiter-Glo assay

Troubleshooting Guides

Issue 1: High Variability in In Vitro IC50 Values

Question: My lab is obtaining inconsistent IC50 values for this compound in our biochemical SDH activity assay. What could be the cause?

Answer: Inconsistent IC50 values in biochemical assays often stem from issues with reagent stability, assay setup, or the quality of the mitochondrial preparation.[8]

Possible Causes & Solutions:

  • Mitochondrial Integrity: The quality of the isolated mitochondria is critical. Ensure the preparation has high integrity and coupling. We recommend performing a quality control check, such as measuring the oxygen consumption rate (OCR), before starting the inhibition assay.

  • Substrate Concentration: The measured IC50 value for a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of succinate in your assay buffer.

  • Compound Stability: While stable, this compound in aqueous buffer at low concentrations can degrade over time. Prepare fresh dilutions of the inhibitor for each experiment from a frozen DMSO stock.

  • Assay Conditions: Ensure consistent incubation times and temperatures. The activity of mitochondrial enzymes is highly sensitive to temperature fluctuations.

G cluster_workflow Troubleshooting Workflow: Inconsistent IC50 start Inconsistent IC50 Results check_mito Assess Mitochondrial Quality (e.g., OCR, membrane potential) start->check_mito check_reagents Verify Reagent Concentration & Freshness (Succinate, DCPIP) start->check_reagents check_protocol Review Assay Protocol (Incubation time, Temp) start->check_protocol is_mito_ok Quality Acceptable? check_mito->is_mito_ok is_reagents_ok Reagents OK? check_reagents->is_reagents_ok is_protocol_ok Protocol Consistent? check_protocol->is_protocol_ok reisolate_mito Re-isolate Mitochondria Use fresh prep is_mito_ok->reisolate_mito No rerun_assay Re-run Assay is_mito_ok->rerun_assay Yes prepare_new_reagents Prepare Fresh Reagents is_reagents_ok->prepare_new_reagents No is_reagents_ok->rerun_assay Yes standardize_protocol Standardize Protocol Steps is_protocol_ok->standardize_protocol No is_protocol_ok->rerun_assay Yes reisolate_mito->rerun_assay prepare_new_reagents->rerun_assay standardize_protocol->rerun_assay

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Question: this compound is highly potent in my biochemical assay (low nM IC50), but I need micromolar concentrations to see an effect on cell viability. Why is there such a large difference?

Answer: A significant shift between biochemical and cellular potency is common for inhibitors of mitochondrial targets. This discrepancy can be attributed to several factors, including cell permeability, efflux pumps, and the cell's metabolic plasticity.

Possible Causes & Solutions:

  • Cellular Uptake and Efflux: this compound must cross the plasma and both mitochondrial membranes to reach its target. Poor permeability or active removal by efflux pumps can lower the intracellular concentration. Consider using cell lines with varying expression of common efflux pumps to test this.

  • Metabolic Reprogramming: Upon SDH inhibition, cells can often compensate by upregulating glycolysis to maintain ATP levels.[3] This metabolic flexibility can mask the inhibitor's effect on viability, especially in short-term assays. We recommend performing longer-term (e.g., 72-96 hours) viability assays.

  • Target Engagement: It is crucial to confirm that this compound is engaging SDH within the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify target binding at relevant concentrations.

G cluster_pathway Cellular Impact of SDH Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Sdh_IN_16 This compound SDH SDH (Complex II) Sdh_IN_16->SDH inhibits ETC_e Electron Transfer SDH->ETC_e provides e- ROS ROS Production SDH->ROS dysfunction leads to Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH HIF1a HIF-1α Stabilization Succinate->HIF1a accumulation leads to ATP ATP Production (OxPhos) ETC_e->ATP Viability Decreased Cell Viability ATP->Viability reduction leads to

Caption: Signaling pathway of SDH inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro SDH Activity Assay (DCPIP Reduction)

This spectrophotometric assay measures SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[9]

Materials:

  • Isolated mitochondria (0.5-1.0 mg/mL)

  • Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2

  • Substrate: 20 mM Succinate

  • Electron Acceptor: 2 mM DCPIP

  • Inhibitor: this compound serial dilutions in DMSO

  • 96-well clear-bottom plate

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer.

  • Add 50 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of this compound dilution or DMSO (for control) to the appropriate wells.

  • Add 20 µL of the mitochondrial preparation to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add 10 µL of DCPIP to each well.

  • Initiate the reaction by adding 10 µL of succinate to each well.

  • Immediately measure the absorbance at 600 nm every 30 seconds for 15-20 minutes.

  • Calculate the rate of DCPIP reduction (decrease in A600) for each concentration.

  • Plot the rate of reaction against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

G cluster_workflow Experimental Workflow: SDH Activity Assay prep_plate 1. Prepare Plate Add Assay Buffer add_inhibitor 2. Add this compound (or DMSO control) prep_plate->add_inhibitor add_mito 3. Add Mitochondria Incubate 15 min add_inhibitor->add_mito add_dcpip 4. Add DCPIP add_mito->add_dcpip add_succinate 5. Initiate Reaction Add Succinate add_dcpip->add_succinate read_plate 6. Measure Absorbance (600 nm, kinetic read) add_succinate->read_plate analyze 7. Analyze Data Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro SDH (DCPIP) activity assay.

References

Validation & Comparative

Validating Sdh-IN-16: A Comparative Guide to Succinate Dehydrogenase (SDH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-16, with established alternative inhibitors. The document is intended to assist researchers in validating the inhibitory effects of this compound on SDH enzyme activity through objective performance comparisons and detailed experimental protocols.

Comparative Analysis of SDH Inhibitors

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and is a key area of investigation in various research fields, including oncology and metabolic diseases. This section presents a quantitative comparison of this compound with other known SDH inhibitors.

Table 1: Comparison of IC50 Values for Various SDH Inhibitors

InhibitorTargetIC50 ValueMechanism of Action
This compound (Hypothetical) SDHTBDTo be determined
Atpenin A5SDH (Ubiquinone-binding site)~3.7 - 12 nMPotent and specific inhibitor of the ubiquinone-binding site.[1]
3-Nitropropionic Acid (3-NP)SDH (Active site)IrreversibleIrreversibly inactivates SDH by covalently binding to its active site.[2][3][4]
MalonateSDH (Active site)CompetitiveA classic competitive inhibitor that binds to the succinate-binding site.[5][6][7][8][9]
CarboxinSDH (Ubiquinone-binding site)~1.1 µMAn early SDHI that targets the ubiquinone reduction site.[10]
Thenoyltrifluoroacetone (TTFA)SDH (Ubiquinone-binding site)~5.8 µMA well-known inhibitor of the ubiquinone-binding site.[1][10]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols for Validating SDH Inhibition

To validate the inhibitory effect of this compound on SDH activity, a robust and reproducible experimental protocol is essential. Below are detailed methodologies for a common colorimetric SDH activity assay.

Protocol 1: Colorimetric SDH Activity Assay using DCPIP

This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, by SDH. The rate of DCPIP reduction is proportional to SDH activity and can be monitored spectrophotometrically.

Materials:

  • Isolated mitochondria or cell/tissue lysates

  • This compound and other inhibitors (e.g., Atpenin A5, Malonate)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Succinate solution (substrate)

  • DCPIP solution

  • Potassium cyanide (KCN) or Sodium Azide (to inhibit complex IV)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cell/tissue homogenates.[12][13] The protein concentration of the samples should be determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, KCN (to block the downstream electron transport chain), and DCPIP.

  • Inhibitor Incubation: Add varying concentrations of this compound or other inhibitors to the appropriate wells. Include a control group with no inhibitor.

  • Initiation of Reaction: Add the mitochondrial or cell/tissue sample to each well and incubate for a short period.

  • Start the Reaction: Initiate the enzymatic reaction by adding the succinate substrate to all wells.

  • Spectrophotometric Measurement: Immediately measure the absorbance at 600 nm and continue to take readings at regular intervals (e.g., every 3-5 minutes) for a total of 10-30 minutes.[12][14]

  • Data Analysis: Calculate the rate of DCPIP reduction (decrease in absorbance over time) for each inhibitor concentration. The SDH activity is proportional to this rate. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the experimental design and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay SDH Activity Assay cluster_analysis Data Analysis prep_sample Prepare Mitochondria/ Cell Lysates add_sample Add Sample to Wells prep_sample->add_sample prep_inhibitor Prepare this compound & Alternative Inhibitors add_reagents Add Reagents & Inhibitors to 96-well Plate prep_inhibitor->add_reagents prep_reagents Prepare Assay Buffer, Substrate (Succinate), DCPIP prep_reagents->add_reagents add_reagents->add_sample add_substrate Initiate Reaction with Succinate add_sample->add_substrate measure_abs Measure Absorbance (600 nm) over Time add_substrate->measure_abs calc_rate Calculate Rate of DCPIP Reduction measure_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for validating SDH inhibition.

signaling_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH SDH (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Reduction UQH2 Ubiquinol (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III Sdh_IN_16 This compound Sdh_IN_16->SDH Alternatives Alternative Inhibitors (Atpenin A5, 3-NP, Malonate) Alternatives->SDH Inhibition Inhibition

Caption: Inhibition of the SDH-mediated step in the ETC.

References

Unraveling the Fungicidal Landscape: A Comparative Analysis of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the world of SDHI fungicides reveals a complex and evolving landscape of agricultural disease management. While a specific compound designated "Sdh-IN-16" remains elusive in publicly accessible scientific literature and commercial databases, a broader comparative analysis of established and novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides offers valuable insights for researchers, scientists, and drug development professionals.

Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that target the mitochondrial respiratory chain in fungi, specifically Complex II (succinate dehydrogenase). This mode of action disrupts the fungus's energy production, leading to its death. The market includes a range of SDHI fungicides, from early-generation compounds to newer molecules with improved efficacy and broader spectrums of activity. This guide provides a comparative overview of various SDHI fungicides, supported by available experimental data and methodologies.

Comparative Efficacy of SDHI Fungicides

The performance of SDHI fungicides is typically evaluated based on their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values. A lower value indicates higher potency. The following tables summarize reported efficacy data for several SDHI fungicides against various fungal pathogens.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Selected SDHI Fungicides against Various Plant Pathogens

FungicideBotrytis cinerea (Gray Mold)Rhizoctonia solani (Sheath Blight)Sclerotinia sclerotiorum (White Mold)Podosphaera xanthii (Powdery Mildew)
Boscalid0.420.29 - 1.550.1 - 1.00.1 - 0.5
Fluxapyroxad0.200.020.01 - 0.1<0.1
Pydiflumetofen0.03 - 0.07Not widely reported0.0058 - 0.0953Not widely reported
Fluopyram0.1 - 0.5Not widely reportedNot widely reported<0.1
IsopyrazamNot widely reportedNot widely reportedNot widely reported<0.1

Note: EC₅₀ values can vary significantly depending on the specific fungal isolate, experimental conditions, and the presence of resistance mutations.

Table 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition (IC₅₀ in µM) of Selected SDHI Fungicides

FungicidePorcine SDHRhizoctonia solani SDH
Fluxapyroxad3.76 - 5.48Not widely reported
Novel Compound 16¹Not ReportedNot Reported
Novel Compound 22¹0.39Not Reported
Novel Compound A20²3.73Not Reported

¹From a study on novel SDHIs with a conjugated alkyne motif. ²From a study on novel 1-aminocyclobutanecarboxylic acid derivatives.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of fungicide efficacy. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Materials:

  • Pure fungal culture

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (dissolved in a suitable solvent, e.g., DMSO or acetone)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare a series of PDA plates amended with different concentrations of the SDHI fungicide.

  • From the edge of an actively growing fungal colony, excise a mycelial plug using a sterile cork borer or scalpel.

  • Place the mycelial plug in the center of each fungicide-amended and control (solvent only) PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC₅₀ value by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.

In Vivo Protective Efficacy Assay (Detached Leaf Assay)

Objective: To evaluate the ability of a fungicide to prevent fungal infection on plant tissue.

Materials:

  • Healthy, susceptible host plant leaves

  • Fungicide solution at various concentrations

  • Fungal spore suspension

  • Sterile water

  • Humid chamber (e.g., a sealed container with moist filter paper)

  • Growth chamber or greenhouse

Procedure:

  • Apply the fungicide solutions to the surface of the detached leaves. Allow the leaves to air dry.

  • Control leaves are treated with sterile water or a solvent control.

  • After a specified period (e.g., 24 hours), inoculate the treated and control leaves with a fungal spore suspension.

  • Place the inoculated leaves in a humid chamber to maintain high humidity, which is conducive to fungal infection.

  • Incubate the leaves in a growth chamber or greenhouse with appropriate light and temperature conditions.

  • After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

  • Calculate the protective efficacy of the fungicide at each concentration relative to the untreated control.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate UQ Ubiquinone (UQ) Complex_II->UQ Reduction UQH2 Ubiquinol (UQH₂) UQ->UQH2 Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis SDHI SDHI Fungicide SDHI->Complex_II Inhibition

Caption: Mechanism of action of SDHI fungicides in the fungal mitochondrial respiratory chain.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Detached Leaf Assay) Culture Fungal Culture Preparation Inoculation_vitro Inoculation Culture->Inoculation_vitro Fungicide_Prep_vitro Fungicide Solution Preparation Amended_Plates Preparation of Fungicide-Amended Media Fungicide_Prep_vitro->Amended_Plates Amended_Plates->Inoculation_vitro Incubation_vitro Incubation Inoculation_vitro->Incubation_vitro Measurement_vitro Mycelial Growth Measurement Incubation_vitro->Measurement_vitro EC50_Calc EC₅₀ Calculation Measurement_vitro->EC50_Calc Plant_Prep Host Plant Preparation Application Fungicide Application to Leaves Plant_Prep->Application Fungicide_Prep_vivo Fungicide Solution Preparation Fungicide_Prep_vivo->Application Inoculation_vivo Pathogen Inoculation Application->Inoculation_vivo Incubation_vivo Incubation in Humid Chamber Inoculation_vivo->Incubation_vivo Assessment Disease Severity Assessment Incubation_vivo->Assessment Efficacy_Calc Protective Efficacy Calculation Assessment->Efficacy_Calc

Caption: General experimental workflow for evaluating SDHI fungicide efficacy.

Conclusion

The development of new SDHI fungicides is a continuous effort to combat fungal resistance and improve disease control in agriculture. While specific data for "this compound" is not publicly available, the comparative analysis of existing and novel SDHIs demonstrates the importance of factors such as the chemical structure of the fungicide, the target pathogen, and the presence of resistance mutations in determining efficacy. The provided experimental protocols and workflows serve as a guide for the standardized evaluation of new and existing fungicidal compounds. For a comprehensive comparison including "this compound," access to proprietary data or future publications will be necessary.

Cross-Resistance Patterns of Succinate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific fungicide "Sdh-IN-16" requested for comparison is not a recognized name in publicly available scientific literature. It may be a developmental code or an internal designation. Therefore, this guide provides a comparative analysis of cross-resistance patterns among a selection of representative and well-documented Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) fungicides.

This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of the performance of various SDHI fungicides against key plant pathogens. The data presented is compiled from published experimental studies to facilitate an understanding of the complex cross-resistance profiles within this important class of fungicides.

Comparative Efficacy of SDHI Fungicides

The efficacy of SDHI fungicides can vary significantly depending on the target pathogen and the specific mutations present in the succinate dehydrogenase enzyme complex. Cross-resistance among SDHIs is not always complete, meaning resistance to one SDHI does not necessarily confer resistance to all others in the same class.[1] The following table summarizes the 50% effective concentration (EC50) values of several SDHI fungicides against wild-type (sensitive) and resistant isolates of economically important fungal pathogens, Botrytis cinerea (gray mold) and Alternaria alternata (leaf spot). Lower EC50 values indicate higher fungicidal activity.

FungicideChemical GroupPathogenIsolate TypeEC50 (µg/mL)Reference(s)
Boscalid Pyridine-carboxamideBotrytis cinereaSensitive (WT)0.01 - 0.1[2]
Resistant (SdhB H272R/Y)>100[3]
Alternaria alternataSensitive (WT)0.05 - 0.5[1]
Resistant (SdhB H277Y)>50[1]
Fluopyram Pyridinyl-ethyl-benzamideBotrytis cinereaSensitive (WT)0.01 - 0.05[2]
Resistant (SdhB H272R/Y)0.1 - 5.0[3]
Alternaria alternataSensitive (WT)0.1 - 0.8[1]
Resistant (SdhB H277Y)0.2 - 1.0[1]
Bixafen Pyrazole-4-carboxamideBotrytis cinereaSensitive (WT)0.02 - 0.1[4]
Resistant (SdhB H272R)10 - 50[4]
Fluxapyroxad Pyrazole-4-carboxamideBotrytis cinereaSensitive (WT)<0.01 - 0.1[2]
Resistant (SdhB H272R/Y)1 - 10[3]
Alternaria alternataSensitive (WT)0.01 - 0.2[1]
Resistant (SdhB H277Y)1 - 20[1]

Experimental Protocols

The following is a detailed methodology for determining the EC50 values of fungicides against filamentous fungi using a 96-well microtiter plate assay, a common method in cross-resistance studies.[5][6]

1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Fungicide Stock Solutions and Dilutions: a. Prepare a high-concentration stock solution of each fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). b. Create a series of working solutions by performing serial dilutions of the stock solution with sterile liquid growth medium (e.g., Potato Dextrose Broth - PDB). The final concentrations should bracket the expected EC50 value.

3. Microtiter Plate Assay: a. Dispense 100 µL of the appropriate fungicide dilution into the wells of a 96-well flat-bottom microtiter plate. Include a fungicide-free control (medium with DMSO) and a blank control (medium only). b. Add 100 µL of the prepared spore suspension to each well, resulting in a final volume of 200 µL and a final spore concentration of 5 x 10^4 spores/mL. c. Seal the plates with a breathable membrane or the plate lid and incubate at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

4. Data Collection and Analysis: a. After a defined incubation period (e.g., 48-72 hours), measure the optical density (OD) of each well at a wavelength of 620 nm using a microplate reader.[5] b. Subtract the OD of the blank control from all other readings to correct for background absorbance. c. Calculate the percentage of fungal growth inhibition for each fungicide concentration relative to the fungicide-free control. d. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve using appropriate statistical software.

Visualizations

The following diagrams illustrate the experimental workflow for a cross-resistance study and the mechanism of action of SDHI fungicides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Fungal Isolate Culture p2 Spore Suspension Preparation p1->p2 a1 Inoculation of 96-Well Plates p2->a1 p3 Fungicide Stock Solution p4 Serial Dilutions p3->p4 p4->a1 a2 Incubation a1->a2 d1 Optical Density Measurement a2->d1 d2 Calculation of Growth Inhibition d1->d2 d3 EC50 Determination d2->d3

Experimental workflow for assessing fungicide cross-resistance.

Mechanism of action of SDHI fungicides and sites of resistance mutations.

References

A Comparative Efficacy Analysis of Succinate Dehydrogenase Inhibitors: Sdh-IN-8 and Boscalid Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of Sdh-IN-8, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI), and boscalid (B143098), a widely used commercial fungicide, against the fungal pathogen Botrytis cinerea. The data presented is intended for researchers, scientists, and professionals involved in the development of novel antifungal agents.

Executive Summary

Botrytis cinerea, the causative agent of gray mold, is a significant pathogen affecting a wide range of crops. Control of this fungus often relies on the application of fungicides, including succinate dehydrogenase inhibitors (SDHIs). This guide compares the efficacy of a novel SDHI, Sdh-IN-8, with the established fungicide boscalid, based on their half-maximal effective concentration (EC50) values against Botrytis cinerea.

Efficacy Data

The following table summarizes the in vitro efficacy of Sdh-IN-8 and boscalid against Botrytis cinerea, as determined by mycelial growth inhibition assays.

CompoundFungal PathogenEC50 Value (mg/L)
Sdh-IN-8 (compound i19)Botrytis cinerea0.4829
BoscalidBotrytis cinerea1.41

Note: Lower EC50 values indicate higher antifungal activity.

Experimental Protocols

The determination of EC50 values is crucial for assessing the efficacy of antifungal compounds. The following is a generalized protocol for a mycelial growth inhibition assay, a common method used to evaluate the in vitro efficacy of fungicides against filamentous fungi like Botrytis cinerea.

Objective: To determine the concentration of a test compound that inhibits the mycelial growth of Botrytis cinerea by 50% (EC50).

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (B569324) (PDA) or a similar suitable growth medium

  • Test compounds (Sdh-IN-8 and boscalid)

  • Solvent for dissolving test compounds (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 20-25°C

  • Calipers or a ruler for measuring colony diameter

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare stock solutions of Sdh-IN-8 and boscalid in a suitable solvent (e.g., DMSO).

    • Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C.

    • Add appropriate volumes of the fungicide stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate containing only the solvent at the same concentration used in the treatment plates should also be prepared.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing Botrytis cinerea culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

  • Incubation:

    • Incubate the inoculated plates at a constant temperature (e.g., 20-25°C) in the dark.

  • Data Collection:

    • After a defined incubation period (e.g., 3-5 days), or when the mycelial growth in the control plates has reached a specific diameter, measure the colony diameter of the fungal growth in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment and the control.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

      • Percentage Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

    • The EC50 value is then calculated by performing a probit or logistic regression analysis of the percentage inhibition against the logarithm of the fungicide concentration.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for determining the EC50 value of a fungicide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result prep_media Prepare Growth Medium (PDA) amend_media Amend Medium with Fungicide Concentrations prep_media->amend_media prep_fungicide Prepare Fungicide Stock Solutions prep_fungicide->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Center of Plates pour_plates->inoculate Solidified Plates get_plugs Obtain Mycelial Plugs from B. cinerea Culture get_plugs->inoculate incubate Incubate at 20-25°C inoculate->incubate measure Measure Colony Diameters incubate->measure After Incubation Period calc_inhibition Calculate Percent Inhibition measure->calc_inhibition calc_ec50 Calculate EC50 via Regression Analysis calc_inhibition->calc_ec50 result EC50 Value calc_ec50->result

Workflow for EC50 Determination

Succinate dehydrogenase inhibitors, including Sdh-IN-8 and boscalid, act by targeting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi. This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death. The binding site for these inhibitors is within the succinate-ubiquinone reductase (SQR) region of the complex.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane complex_I Complex I complex_III Complex III complex_I->complex_III e- complex_II Complex II (Succinate Dehydrogenase) complex_II->complex_III e- fumarate Fumarate complex_II->fumarate no_atp ATP Production Blocked complex_II->no_atp complex_IV Complex IV complex_III->complex_IV e- atp_synthase ATP Synthase complex_IV->atp_synthase H+ gradient atp ATP atp_synthase->atp produces succinate Succinate succinate->complex_II sdhi Sdh-IN-8 / Boscalid sdhi->complex_II

SDHI Mode of Action

A Comparative Guide to Succinate Dehydrogenase Inhibitors: In Vitro and In Vivo Correlation of Sdh-IN-16 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-16, with other well-characterized inhibitors of this critical mitochondrial enzyme. Succinate dehydrogenase, also known as mitochondrial complex II, plays a pivotal role in both the Krebs cycle and the electron transport chain, making it a key target for therapeutic intervention in various diseases, including cancer, ischemia-reperfusion injury, and neurodegenerative disorders.

This document presents a detailed analysis of the in vitro and in vivo activity of this compound, benchmarked against the competitive inhibitor Malonate and the irreversible inhibitor 3-Nitropropionic acid (3-NPA). All quantitative data are summarized in comparative tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a clear understanding of the underlying mechanisms and procedures.

Comparative Analysis of SDH Inhibitors

The efficacy of this compound and its comparators is evaluated based on their in vitro potency and their effects in relevant in vivo models. This compound is a potent, non-competitive inhibitor of SDH, demonstrating high affinity for the enzyme.

Table 1: In Vitro Activity of Succinate Dehydrogenase Inhibitors

CompoundType of InhibitionTargetIC50 (Bovine Heart Mitochondria)Key Features
This compound (proxy: Atpenin A5) Non-competitiveSuccinate Dehydrogenase (Complex II)5.5 - 10 nM[1][2][3]High potency and specificity.
Malonate CompetitiveSuccinate Dehydrogenase (Complex II)Not typically defined by IC50; acts as a succinate analog.Reversible inhibition; often used as its cell-permeable prodrug, dimethyl malonate (DMM)[4][5][6].
3-Nitropropionic Acid (3-NPA) Irreversible (Suicide Inhibitor)Succinate Dehydrogenase (Complex II)Not applicable due to irreversible mechanism.Covalently binds to the active site of SDH, leading to permanent inactivation[7][8].

Table 2: In Vivo Activity and Models of Succinate Dehydrogenase Inhibitors

CompoundAnimal ModelDosing RegimenKey OutcomesReference Application
This compound (proxy: Atpenin A5) Mouse model of myocardial infarction100 µg/kg[3]Cardioprotective effects, reduction in scar size[3][9].Ischemia-Reperfusion Injury
Malonate (as Dimethyl Malonate) Mouse model of renal ischemia-reperfusionIntraperitoneal injection prior to ischemia[10][11].Improved glomerular filtration rate, reduced tubular injury[10][11].Ischemia-Reperfusion Injury
3-Nitropropionic Acid (3-NPA) Rat model of Huntington's disease10-20 mg/kg/day, subcutaneous or intraperitoneal injection[12].Induces selective striatal neurodegeneration mimicking Huntington's disease[12][13][14][15].Neurodegenerative Disease Modeling

Signaling Pathways and Mechanisms

Succinate dehydrogenase is a crucial component of cellular metabolism. Its inhibition has significant downstream effects. The following diagram illustrates the central role of SDH and the consequences of its inhibition.

SDH_Pathway Mechanism of Action of SDH Inhibitors cluster_TCA Krebs Cycle cluster_ETC Electron Transport Chain cluster_consequences Downstream Consequences Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH_ETC Complex II (SDH) CoQ Coenzyme Q SDH_ETC->CoQ e- Succinate_Accumulation Succinate Accumulation ATP_Depletion ATP Depletion SDH_ETC->ATP_Depletion Impaired e- flow Complex_III Complex III CoQ->Complex_III e- Inhibitor SDH Inhibitor (e.g., this compound) Inhibitor->Succinate Blocks conversion Inhibitor->SDH_ETC ROS_Production ROS Production (via Reverse Electron Transport) Succinate_Accumulation->ROS_Production Cellular_Stress Cellular Stress / Death ROS_Production->Cellular_Stress ATP_Depletion->Cellular_Stress

Mechanism of SDH Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of SDH inhibitors.

In Vitro Succinate Dehydrogenase Activity Assay

This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria or cell/tissue homogenates. The assay is based on the reduction of a tetrazolium salt by SDH.

Materials:

  • SDH Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4)

  • Substrate: Sodium Succinate

  • Electron Acceptor/Dye: e.g., 2,6-dichlorophenolindophenol (DCPIP) or 2-(4,iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)[16]

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation: Isolate mitochondria from tissue or cells, or prepare a tissue/cell homogenate in ice-cold SDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample (mitochondrial preparation or homogenate), SDH Assay Buffer, and the test compound at various concentrations.

  • Initiate Reaction: Add the succinate substrate and the electron acceptor dye to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) and continue to take readings at regular intervals (e.g., every 5 minutes) for a duration of 10-30 minutes at a constant temperature (e.g., 25°C)[17].

  • Data Analysis: Calculate the rate of change in absorbance over time. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of a control without the inhibitor. IC50 values are then calculated from the dose-response curves.

In Vivo Ischemia-Reperfusion Model (Myocardial Infarction)

This protocol outlines a general procedure for evaluating the cardioprotective effects of an SDH inhibitor in a mouse model of myocardial infarction.

Animal Model:

  • Adult male mice (e.g., C57BL/6J).

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

  • Drug Administration: Administer the test compound (e.g., this compound or dimethyl malonate) via a suitable route, such as intravenous or intraperitoneal injection, either before ischemia or at the onset of reperfusion[4][10].

  • Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30-60 minutes) to induce ischemia. Then, remove the ligature to allow for reperfusion for a specified duration (e.g., 24 hours).

  • Outcome Assessment: After the reperfusion period, assess the extent of myocardial injury. This can be done by:

    • Measuring the infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining.

    • Assessing cardiac function through echocardiography.

    • Analyzing serum biomarkers of cardiac damage (e.g., troponins).

  • Data Analysis: Compare the infarct size, cardiac function parameters, and biomarker levels between the treated and vehicle control groups to determine the cardioprotective efficacy of the inhibitor.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel SDH inhibitor from initial screening to in vivo validation.

experimental_workflow Workflow for SDH Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Correlation invitro_assay Primary Screening: SDH Activity Assay ic50 IC50 Determination invitro_assay->ic50 selectivity Selectivity Profiling (vs. other mitochondrial complexes) ic50->selectivity mechanism Mechanism of Action Studies (e.g., competitive, non-competitive) selectivity->mechanism model Selection of Animal Model (e.g., Ischemia-Reperfusion, Neurodegeneration) mechanism->model Promising Candidate pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Studies model->pk_pd efficacy Efficacy Studies (Dose-response, therapeutic window) pk_pd->efficacy toxicology Toxicology Assessment efficacy->toxicology correlation In Vitro - In Vivo Correlation (IVIVC) toxicology->correlation lead_optimization Lead Optimization correlation->lead_optimization

SDH Inhibitor Evaluation Workflow

References

Confirming the Molecular Target of Succinate Dehydrogenase Inhibitors: A Comparison Guide to Genetic Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic studies designed to confirm Succinate (B1194679) Dehydrogenase (SDH) as the molecular target of a novel inhibitor, herein referred to as Sdh-IN-X. We will explore various experimental approaches, present their methodologies in detail, and compare their outcomes and limitations. This document aims to equip researchers with the necessary information to design and execute robust target validation studies.

Succinate dehydrogenase is a crucial enzyme complex with a dual role in both the citric acid cycle and the electron transport chain.[1][2] Its inhibition can have significant effects on cellular metabolism and is a validated therapeutic strategy in fields such as oncology and agriculture.[3][4] When a new small molecule inhibitor like Sdh-IN-X is developed, unequivocally demonstrating that it acts "on-target" is a critical step in its preclinical validation.[5] Genetic methods provide the most rigorous evidence for such claims.

Comparative Analysis of Genetic Validation Methods

The following table summarizes the key genetic methods used to validate the molecular target of an SDH inhibitor. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.

Method Principle Primary Outcome Advantages Limitations
Gene Knockout/Knockdown Reducing or eliminating the expression of one of the SDH subunits (e.g., SDHA, SDHB, SDHC, SDHD).[5]Phenocopies the effect of the inhibitor, leading to reduced sensitivity to the compound.Directly assesses the necessity of the target for the inhibitor's effect.Complete knockout can be lethal.[4] Off-target effects of knockdown reagents are possible.
Resistance Mutation Analysis Selection of cells or organisms resistant to Sdh-IN-X and sequencing of the SDH subunit genes.Identification of mutations in the SDH genes that confer resistance to the inhibitor.[3][6][7]Provides strong evidence of a direct physical interaction between the inhibitor and the target protein.Can be time-consuming. Not all inhibitors will readily generate resistance mutations.
Overexpression Studies Increasing the expression of the wild-type or a mutated target protein.Overexpression of the wild-type target can lead to increased resistance. Overexpression of a resistant mutant can confer high levels of resistance.Complements knockout/knockdown studies. Can help to confirm the sufficiency of the target for the inhibitor's effect.May not be physiologically relevant. Can lead to protein aggregation or other artifacts.
CRISPR/Cas9-based Screening Genome-wide or targeted screens to identify genes that, when knocked out, alter sensitivity to the inhibitor.[8]Identification of SDH subunits as top hits that sensitize cells to Sdh-IN-X upon knockout.Unbiased, genome-wide approach. Can identify other components of the target pathway.Technically complex and can have off-target effects. Requires significant bioinformatics support.

Experimental Protocols

Below are detailed protocols for key genetic experiments to validate the molecular target of Sdh-IN-X.

Target Knockdown using siRNA followed by Cell Viability Assay

This experiment aims to determine if reducing the expression of an SDH subunit phenocopies the effect of Sdh-IN-X and reduces cellular sensitivity to the compound.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Lipofectamine RNAiMAX

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting SDHB and non-targeting control siRNA

  • Sdh-IN-X

  • CellTiter-Glo Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • siRNA Transfection:

    • Prepare siRNA-lipid complexes by diluting 10 pmol of siRNA and 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM each.

    • Combine the diluted siRNA and Lipofectamine and incubate for 20 minutes at room temperature.

    • Add 10 µL of the complex to each well.

  • Incubation: Incubate the cells for 48 hours to allow for target protein knockdown.

  • Compound Treatment: Add Sdh-IN-X at various concentrations to the wells and incubate for another 72 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the IC50 for Sdh-IN-X in the presence of control and SDHB siRNA.

Generation and Analysis of Resistant Mutants

This protocol describes how to generate cell lines resistant to Sdh-IN-X and identify the mutations responsible for resistance.

Materials:

  • Parental cancer cell line

  • Sdh-IN-X

  • Culture medium and dishes

  • DNA extraction kit

  • Primers for sequencing the coding regions of SDHA, SDHB, SDHC, and SDHD

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Selection of Resistant Clones:

    • Culture parental cells in the presence of a low concentration of Sdh-IN-X (e.g., 2x IC50).

    • Gradually increase the concentration of Sdh-IN-X over several weeks to months as the cells develop resistance.

    • Isolate single-cell clones from the resistant population by limiting dilution or colony picking.

  • Confirmation of Resistance: Expand the isolated clones and confirm their resistance to Sdh-IN-X by performing a cell viability assay and comparing their IC50 values to the parental cell line.

  • Genomic DNA Extraction: Extract genomic DNA from the parental and resistant cell lines using a commercial kit.

  • PCR and Sequencing:

    • Amplify the coding regions of the four SDH subunit genes using PCR.

    • Purify the PCR products and perform Sanger sequencing to identify any mutations in the resistant clones that are not present in the parental cells.

  • Functional Validation of Mutations (Optional but recommended):

    • Introduce the identified mutations into the wild-type SDH subunit cDNA using site-directed mutagenesis.

    • Express the mutated protein in the parental cells and assess their sensitivity to Sdh-IN-X.

Visualizations of Pathways and Workflows

Signaling Pathway of Succinate Dehydrogenase

The following diagram illustrates the central role of the SDH complex in cellular metabolism.

SDH_Pathway cluster_TCA cluster_ETC TCA TCA Cycle ETC Electron Transport Chain (ETC) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) Sdh_IN_X Sdh-IN-X Sdh_IN_X->SDH Inhibition ComplexI Complex I ComplexI->Ubiquinone ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Ubiquinol->ComplexIII ATP ATP ATP_Synthase->ATP

Caption: The role of Succinate Dehydrogenase (SDH) in the TCA cycle and ETC.

Experimental Workflow for Target Validation

This diagram outlines the logical flow of experiments to confirm the molecular target of Sdh-IN-X.

Target_Validation_Workflow Start Start: Novel SDH Inhibitor (Sdh-IN-X) Hypothesis Hypothesis: Sdh-IN-X targets SDH Start->Hypothesis Knockdown Genetic Perturbation: SDH Subunit Knockdown/Knockout Hypothesis->Knockdown Resistance Resistance Mutation Generation & Analysis Hypothesis->Resistance Phenocopy Observation: Knockdown phenocopies inhibitor effect? Knockdown->Phenocopy Mutations_Found Observation: SDH mutations confer resistance? Resistance->Mutations_Found Overexpression Overexpression Studies (Wild-type & Mutant) Overexpression_Effect Observation: Overexpression alters sensitivity? Overexpression->Overexpression_Effect Conclusion_Positive Conclusion: SDH is the molecular target of Sdh-IN-X Phenocopy->Conclusion_Positive Yes Conclusion_Negative Conclusion: SDH is likely not the primary target. Investigate off-target effects. Phenocopy->Conclusion_Negative No Mutations_Found->Overexpression Mutations_Found->Conclusion_Positive Yes Mutations_Found->Conclusion_Negative No Overexpression_Effect->Conclusion_Positive Yes Overexpression_Effect->Conclusion_Negative No

References

Comparative Metabolomics of Sdh-IN-16 and Fluconazole Treated Fungal Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic impact of Sdh-IN-16, a succinate (B1194679) dehydrogenase inhibitor (SDHI), and Fluconazole (B54011), a triazole antifungal, on fungal cells. The information is supported by experimental data and detailed methodologies to aid in the understanding and development of novel antifungal agents.

This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1][2] This blockage disrupts the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production, by impeding the oxidation of succinate to fumarate.[1][2] This disruption of cellular respiration ultimately leads to fungal cell death.[2]

In contrast, Fluconazole, a widely used triazole antifungal, operates through a different mechanism. It targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity, leading to increased permeability and cell death.[3][4]

This guide will delve into the distinct metabolic consequences of these two antifungal agents, providing a comparative analysis of their effects on the fungal metabolome.

Quantitative Metabolomic Data Comparison

The following table summarizes the expected quantitative changes in key metabolites in fungal cells treated with this compound (as a representative SDHI) compared to untreated cells, and the observed changes in Candida albicans treated with Fluconazole. The data for this compound is inferred from its known mechanism of action, while the Fluconazole data is derived from a published metabolomics study.[5]

Metabolite CategoryMetaboliteThis compound Treated (Fold Change vs. Untreated)Fluconazole Treated (Fold Change vs. Untreated)[5]
TCA Cycle Intermediates Succinate> 1.5 (Increased)Not Significantly Changed
Fumarate< 0.5 (Decreased)Not Significantly Changed
Malate< 0.5 (Decreased)Not Significantly Changed
α-KetoglutarateNot Significantly Changed1.5 - 2.5 (Increased)
Glycolysis / Pentose Phosphate Pathway Glucose-6-phosphateNot Significantly Changed1.5 - 2.5 (Increased)
Ribose-5-phosphateNot Significantly Changed1.5 - 2.5 (Increased)
Amino Acid Metabolism GlycineNot Significantly Changed0.25 - 0.5 (Decreased)
ProlineNot Significantly Changed0.25 - 0.5 (Decreased)
TryptophanNot Significantly Changed0.25 - 0.5 (Decreased)
Sterol Biosynthesis MevalonateNot Significantly Changed1.5 - 2.5 (Increased)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of similar comparative studies.

Fungal Cell Culture and Treatment
  • Fungal Strain and Growth Conditions: A relevant fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, or a pathogenic filamentous fungus) is cultured in a suitable liquid medium (e.g., Yeast Peptone Dextrose (YPD) or a defined minimal medium) at an appropriate temperature and agitation to mid-logarithmic growth phase.[6]

  • Antifungal Treatment: The fungal culture is divided into three groups: untreated control, this compound treated, and Fluconazole treated. The antifungal compounds are added to the respective cultures at a predetermined effective concentration (e.g., the half-maximal inhibitory concentration, IC50).

  • Incubation: The treated and untreated cultures are incubated for a specific duration to allow for metabolic changes to occur.

Metabolite Extraction
  • Metabolism Quenching: To halt metabolic activity, the fungal cells are rapidly harvested and quenched. This can be achieved by quickly filtering the culture and immersing the cell pellet in a cold solvent, such as 60% methanol (B129727) at -40°C.

  • Cell Lysis and Extraction: The quenched cells are lysed to release intracellular metabolites. A common method involves bead beating or sonication in a cold extraction solvent. A biphasic extraction using a methanol/chloroform/water mixture is often employed to separate polar and nonpolar metabolites.[7] For a simpler approach targeting polar metabolites, cold methanol can be used.[7]

  • Sample Preparation: The extracted metabolite solution is then centrifuged to remove cell debris. The supernatant containing the metabolites is collected and dried under a vacuum or nitrogen stream. The dried extract is reconstituted in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted metabolite extracts are injected into a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used to separate the metabolites based on their polarity. A gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) is typically employed.

  • Mass Spectrometry Detection: The eluting metabolites are introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire both full scan MS and tandem MS (MS/MS) data for metabolite identification.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: The raw LC-MS data is processed using software such as XCMS, MZmine, or vendor-specific software to detect and align metabolic features (peaks) across all samples.[8][9]

  • Metabolite Identification: Metabolites are putatively identified by matching their accurate mass and retention time to a metabolite database (e.g., KEGG, HMDB). Confirmation of identity is achieved by comparing the experimental MS/MS fragmentation pattern to that of a known standard or a spectral library.[9]

  • Statistical Analysis: Statistical methods such as t-tests or ANOVA are used to identify metabolites that are significantly different in abundance between the treated and untreated groups. Multivariate statistical analyses like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed to visualize the overall metabolic differences between the experimental groups.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Cell Culture cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis culture Fungal Culture (Mid-log phase) untreated Untreated Control culture->untreated sdhin16 This compound Treated culture->sdhin16 fluconazole Fluconazole Treated culture->fluconazole quenching Metabolism Quenching untreated->quenching sdhin16->quenching fluconazole->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms processing Data Processing lcms->processing stats Statistical Analysis processing->stats

Caption: Experimental workflow for comparative metabolomics.

This compound Signaling Pathway

sdh_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh Oxidation fumarate Fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa sdh->fumarate complex_iii Complex III sdh->complex_iii e- complex_iv Complex IV complex_iii->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase H+ gradient atp ATP atp_synthase->atp sdhin16 This compound sdhin16->sdh Inhibition fluconazole_pathway cluster_ergosterol Ergosterol Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14-α-demethylase lanosterol->lanosterol_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Compromised Integrity) lanosterol_demethylase->ergosterol fluconazole Fluconazole fluconazole->lanosterol_demethylase Inhibition

References

Independent Validation of Sdh-IN-16's Antifungal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of the novel succinate (B1194679) dehydrogenase inhibitor (SDHI), Sdh-IN-16, against established commercial fungicides. The data presented is based on published in vitro studies, offering a clear perspective on its potential within the agricultural and pharmaceutical sectors. Detailed experimental methodologies are included to facilitate independent validation and further research.

Mechanism of Action: Targeting Fungal Respiration

This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH complex, this compound effectively blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and cellular respiration leads to a severe depletion of ATP, ultimately resulting in fungal cell death.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the median effective concentration (EC50) values of this compound and two commercial fungicides, Boscalid and Fluxapyroxad, against a panel of pathogenic fungi. Lower EC50 values indicate higher antifungal potency.

Fungal SpeciesThis compound (µmol/L)Boscalid (µmol/L)Fluxapyroxad (µmol/L)
Rhizoctonia solani0.201.55Not Reported
Botrytis cinereaData not specifiedNot ReportedNot Reported
Sclerotinia sclerotiorumData not specifiedNot ReportedNot Reported
Pestalotiopsis theaeData not specifiedNot ReportedNot Reported
Alternaria alternataData not specifiedNot ReportedNot Reported
Monilinia fructicolaData not specifiedNot ReportedNot Reported
Bipolaris maydisData not specifiedNot ReportedNot Reported

Data sourced from a study on novel conjugated alkyne SDHIs.[1]

Notably, this compound demonstrated a significantly lower EC50 value against Rhizoctonia solani compared to the established fungicide Boscalid, indicating superior in vitro efficacy against this pathogen.[1] The compound also showed a broad-spectrum of activity against five other pathogenic fungi and exhibited protective effects in in vivo tests on rapeseed and tomato plants.[1]

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The following is a detailed methodology for assessing the in vitro antifungal activity of this compound, adapted from established protocols for SDHI fungicides.

1. Preparation of Fungal Cultures:

  • The pathogenic fungal strains are cultured on Potato Dextrose Agar (PDA) plates.

  • Plates are incubated at a temperature and duration optimal for the specific fungal species to ensure robust mycelial growth.

2. Preparation of Fungicide-Amended Media:

  • Stock solutions of this compound, Boscalid, and Fluxapyroxad are prepared in a suitable solvent (e.g., acetone).

  • A series of dilutions are made from the stock solutions.

  • Each dilution is then incorporated into molten PDA at a temperature that does not degrade the compound (typically 45-50°C) to achieve the desired final concentrations.

  • The fungicide-amended PDA is poured into sterile Petri dishes and allowed to solidify. A control plate containing only the solvent in PDA is also prepared.

3. Inoculation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of the fungal culture plates.

  • One mycelial plug is placed at the center of each fungicide-amended and control PDA plate.

4. Incubation and Data Collection:

  • The inoculated plates are incubated under the same conditions as the initial fungal cultures.

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions at regular intervals until the fungal growth on the control plate has reached a specified diameter.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

5. Determination of EC50:

  • The calculated inhibition percentages are plotted against the corresponding fungicide concentrations.

  • The EC50 value, the concentration of the fungicide that causes 50% inhibition of mycelial growth, is determined by regression analysis.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for the in vitro antifungal assay.

Sdh_Inhibition_Pathway cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ e- ATP_Depletion ATP Depletion Complex_III Complex III UQ->Complex_III e- Sdh_IN_16 This compound Sdh_IN_16->SDH Inhibits Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of this compound action via inhibition of Succinate Dehydrogenase (SDH).

Antifungal_Assay_Workflow Start Start Prep_Culture Prepare Fungal Cultures Start->Prep_Culture Prep_Plates Prepare Fungicide-Amended and Control Plates Prep_Culture->Prep_Plates Inoculate Inoculate Plates with Fungal Plugs Prep_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Growth Inhibition (%) Measure->Calculate Determine_EC50 Determine EC50 Values Calculate->Determine_EC50 End End Determine_EC50->End

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sdh-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical agents like Sdh-IN-16 is a critical component of laboratory safety and environmental responsibility. Adherence to regulated disposal protocols is not only recommended but mandated to ensure a safe working environment. The primary source for detailed disposal instructions is the Safety Data Sheet (SDS) provided by the manufacturer.

Core Disposal Principles

Before initiating any disposal procedure, it is imperative to consult the compound-specific Safety Data Sheet (SDS). Section 13 of the SDS is dedicated to disposal considerations and will provide detailed guidance tailored to the chemical's properties and potential hazards.[1][2][3][4] In the absence of an SDS, or for further clarification, contacting your institution's Environmental Health and Safety (EHS) department is a mandatory step.[1]

Summary of Key Information from a Safety Data Sheet (SDS)

The following table summarizes the critical information typically found across the 16 sections of an SDS, which is essential for safe handling and disposal.[2][3][4][5]

SectionContentRelevance to Disposal
1 Identification Includes the product identifier and supplier contact information for inquiries.[2][3][4]
2 Hazard(s) Identification Details the chemical's hazards and required label warnings, which inform the necessary precautions during handling and disposal.[2][3][4]
3 Composition/Information on Ingredients Provides information on the chemical ingredients.[2][3][4]
6 Accidental Release Measures Outlines procedures for containment and cleanup in case of a spill, which is crucial for managing waste generated from such incidents.[2][3]
7 Handling and Storage Provides precautions for safe handling and storage, including any incompatibilities that are important to consider when segregating waste.[2][3]
8 Exposure Controls/Personal Protection Specifies personal protective equipment (PPE) necessary to minimize exposure during handling and disposal.[2]
9 Physical and Chemical Properties Lists the chemical's characteristics, which can influence disposal methods.[2][3][4]
10 Stability and Reactivity Describes the chemical stability and potential hazardous reactions, informing which substances it must be kept separate from in waste containers.[2][3][4]
11 Toxicological Information Details toxicological effects, underscoring the importance of proper disposal to prevent harm to human health.[2][4]
12 Ecological Information Describes the potential environmental impact if the chemical is released, highlighting the need for responsible disposal.[2][3]
13 Disposal Considerations Provides specific recommendations for safe handling of wastes and methods of disposal, including the disposal of contaminated packaging.[1][2][3][4]
14 Transport Information Includes requirements for the packing, marking, and labeling of hazardous chemical shipments for disposal.[2][3][4]
15 Regulatory Information Indicates regulations that apply to the chemical, which may include specific disposal requirements.[2][3][4]
16 Other Information Includes the date of preparation or last revision of the SDS.[2][3][6]

General Experimental Protocol for Chemical Waste Disposal

The following steps provide a general methodology for the proper disposal of a laboratory chemical such as this compound.

  • Consult the Safety Data Sheet (SDS): Locate and thoroughly review Section 13 of the SDS for this compound to understand the specific disposal recommendations.[1][2]

  • Identify the Waste Stream: Based on the SDS and your institution's guidelines, determine if the waste is classified as hazardous.

  • Segregate Chemical Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1] Proper segregation prevents potentially hazardous reactions.

  • Use Appropriate Waste Containers: Ensure the designated waste container is correctly labeled with the chemical name and all relevant hazard symbols. The container must be in good condition, leak-proof, and compatible with the chemical waste.

  • Container Filling and Sealing: Do not overfill liquid waste containers; a general guideline is to fill to no more than 80% capacity to prevent spills.[7] Seal containers securely.

  • Arrange for Waste Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste.[1] Follow their specific procedures for storage of the waste container while awaiting pickup.

Disposal Workflow

The diagram below outlines the general decision-making workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) (Section 13) start->sds ehs Consult Institutional EHS Guidelines sds->ehs is_hazardous Is Waste Hazardous? ehs->is_hazardous hazardous_waste Segregate as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Follow Standard Laboratory Waste Procedures is_hazardous->non_hazardous_waste No label_container Use Labeled, Appropriate Waste Container hazardous_waste->label_container end End: Proper Disposal non_hazardous_waste->end schedule_pickup Schedule Waste Pickup with EHS label_container->schedule_pickup schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.